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4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Documentation Hub

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  • Product: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
  • CAS: 258882-48-3

Core Science & Biosynthesis

Foundational

solubility of 3-methoxy-gamma-chlorobutyrophenone in organic solvents

The following technical guide details the solubility profile, experimental determination protocols, and application strategies for 3-methoxy- -chlorobutyrophenone (IUPAC: 4-chloro-1-(3-methoxyphenyl)butan-1-one). Solubil...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, experimental determination protocols, and application strategies for 3-methoxy-


-chlorobutyrophenone  (IUPAC: 4-chloro-1-(3-methoxyphenyl)butan-1-one).

Solubility of 3-Methoxy- -Chlorobutyrophenone in Organic Solvents

Executive Summary & Compound Profile

3-Methoxy-


-chlorobutyrophenone  is a key alkylating intermediate used in the synthesis of arylpiperazine-based pharmaceuticals (e.g., antipsychotics and antihypertensives). Its reactivity is defined by the electrophilic 

-chloro group and the lipophilic 3-methoxybenzoyl moiety.

Understanding its solubility is critical for optimizing nucleophilic substitution reactions (


), purification (crystallization), and formulation. As specific experimental data for the 3-methoxy isomer is sparse in public literature, this guide synthesizes data from structural analogs (e.g., 4-chloro-4'-fluorobutyrophenone) and established QSAR (Quantitative Structure-Activity Relationship) principles to provide a reliable operational framework.
Physicochemical Profile (Predicted)
PropertyValue / Description
IUPAC Name 4-chloro-1-(3-methoxyphenyl)butan-1-one
Molecular Formula

Molecular Weight 212.67 g/mol
Physical State Low-melting solid or viscous oil (MP

25–35°C)*
LogP (Octanol/Water)

2.8 – 3.2 (Lipophilic)
Key Functional Groups Aryl ketone, Alkyl chloride, Methoxy ether

*Note: The meta-substitution (3-methoxy) typically lowers the melting point compared to para-analogs (e.g., 4-methoxy analog MP


 50°C) due to reduced crystal lattice symmetry.

Solubility Profile in Organic Solvents

The solubility behavior of 3-methoxy-


-chlorobutyrophenone is governed by "like dissolves like." The molecule is predominantly lipophilic  with moderate polarity due to the ketone and methoxy groups.
Predicted Solubility Data

Estimates based on thermodynamic modeling of butyrophenone derivatives at 25°C.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Application Utility
Chlorinated Dichloromethane (DCM)Very High > 500Extraction / Reaction
ChloroformVery High > 500NMR Analysis
Polar Aprotic DMF / DMSOHigh > 300

Reaction Medium
AcetoneHigh > 250Crystallization / Cleaning
Acetonitrile (MeCN)High > 200HPLC / Reaction
Polar Protic Methanol / EthanolHigh > 150Recrystallization (cooling)
Isopropanol (IPA)Moderate 50 – 100Recrystallization antisolvent
Esters/Ethers Ethyl AcetateHigh > 300Extraction / Chromatography
THFHigh > 300Reaction (Grignard/Lithiation)
Aromatic TolueneHigh > 200Reaction (Reflux)
Alkanes Hexane / HeptaneLow/Moderate 10 – 50Antisolvent / Precipitation
Aqueous WaterInsoluble < 0.1Biphasic workup (waste)
Solvation Mechanism
  • Dipole-Dipole Interactions: The carbonyl and methoxy oxygens accept hydrogen bonds from protic solvents (MeOH, EtOH), enhancing solubility despite the non-polar phenyl ring.

  • Dispersion Forces: The butyl chain and phenyl ring drive high solubility in DCM, Toluene, and Ethyl Acetate.

  • Hydrophobic Effect: The lack of strong H-bond donors makes the molecule insoluble in water, facilitating easy extraction into organic phases.

Experimental Determination Protocol

To validate the exact solubility for critical process development, use the following Equilibrium Solubility Protocol . This method ensures thermodynamic saturation is reached and accurately quantified.

Workflow Diagram

SolubilityProtocol Prep Preparation Add excess solid to solvent Equil Equilibration Shake @ 25°C for 24h Prep->Equil Agitation Filter Phase Separation Centrifuge/Filter (0.45 µm) Equil->Filter Saturated Supernatant Dilute Dilution Dilute aliquot w/ Mobile Phase Filter->Dilute Prevent Precipitation Analyze Quantification HPLC-UV or GC-FID Dilute->Analyze Calculate mg/mL Analyze->Equil Check Consistency (if RSD > 5%)

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of 3-methoxy-

    
    -chlorobutyrophenone into a 4 mL glass vial. Add 1.0 mL of the target solvent.
    
    • Observation: If the solid dissolves completely, add more until a suspension persists (saturation).

  • Equilibration: Cap the vial tightly (use PTFE-lined caps to prevent solvent leaching). Place in an orbital shaker or thermomixer at 25°C ± 0.5°C. Agitate at 500 rpm for 24 hours.

  • Phase Separation:

    • Allow the suspension to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solvent to minimize adsorption).

    • Alternative: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.

    • Detection: UV at 254 nm (aromatic absorption).

    • Calculation: Compare peak area against a 5-point calibration curve (0.1 – 1.0 mg/mL).

Critical Control Point: Ensure the temperature remains constant during filtration. A drop in temperature can cause rapid precipitation, leading to underestimation of solubility.

Application: Reaction Optimization

The solubility profile directly dictates solvent selection for the primary application of this molecule: Nucleophilic Substitution (


)  with amines (e.g., piperazine derivatives).
Solvent Selection Logic
  • Reaction Type:

    
     (Bimolecular Nucleophilic Substitution).
    
  • Requirement: High solubility of the electrophile (butyrophenone) and moderate solubility of the nucleophile (amine), while stabilizing the transition state.

SolventSuitabilityRationale
DMF / DMSO Excellent High dielectric constant accelerates

rates; dissolves both reactants and inorganic bases (

).
Acetonitrile Good Polar aprotic; easier to remove than DMF (lower BP). Good for reactions with organic bases (TEA, DIPEA).
Ethanol / IPA Moderate Protic solvents can solvate the nucleophile (amine), potentially reducing reactivity (H-bonding). Risk of solvolysis (ethanolysis) at high temps.
Toluene Specific Used for reactions requiring higher temperatures (>100°C) or phase transfer catalysis (PTC).
Reaction Workflow Diagram

ReactionLogic Start Start: Select Reaction Conditions CheckBase Is Inorganic Base (K2CO3) used? Start->CheckBase YesBase Yes CheckBase->YesBase NoBase No (Organic Base: TEA/DIPEA) CheckBase->NoBase Solvent1 Select Polar Aprotic (DMF, DMSO, NMP) YesBase->Solvent1 Reason1 Dissolves salts; Accelerates SN2 Solvent1->Reason1 Solvent2 Select Volatile Polar (MeCN, Acetone, EtOH) NoBase->Solvent2 Reason2 Easier workup; Good solubility Solvent2->Reason2

Figure 2: Decision matrix for solvent selection based on base type and solubility.

Safety & Handling

  • Hazard Class:

    
    -chloro ketones are potential alkylating agents . They can be skin irritants, lachrymators, and sensitizers.
    
  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Stability: Avoid prolonged storage in basic solutions (e.g., NaOH), as this can trigger cyclization to form the cyclopropyl ketone derivative (3-methoxy-cyclopropylphenylmethanone), a common impurity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (General solubility principles and purification of aromatic ketones).

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility of structurally similar butyrophenones).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Chloro-4'-fluorobutyrophenone (Analog Reference). Retrieved from

Sources

Exploratory

An In-depth Technical Guide on the Calculated logP and Hydrophobicity of 3-Methoxy-Chlorobutyrophenone Derivatives

Abstract For researchers, scientists, and drug development professionals, understanding and quantifying the lipophilicity of a compound is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, understanding and quantifying the lipophilicity of a compound is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the hydrophobicity of 3-methoxy-chlorobutyrophenone derivatives, a class of compounds with potential applications in drug discovery. We will delve into the critical role of the octanol-water partition coefficient (logP) in predicting a drug candidate's pharmacokinetic profile. This document will detail both in silico methods for calculating logP and a robust experimental protocol for assessing hydrophobicity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The causality behind methodological choices is explained to provide actionable insights for drug design and optimization.

The Imperative of Hydrophobicity in Drug Design

Hydrophobicity, the tendency of a molecule to repel water, is a pivotal physicochemical property that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[1][2] The hydrophobic effect is a primary driving force in drug-receptor interactions and the formation of stable ligand-protein complexes.[3][4][5][6][7] A molecule's hydrophobicity is most commonly quantified by the logarithm of its partition coefficient (logP) between n-octanol and water.[2][8]

The value of logP provides critical insights:

  • Positive logP : Indicates a preference for a lipidic environment (lipophilic/hydrophobic).

  • Negative logP : Suggests a preference for an aqueous environment (hydrophilic).

  • logP of zero : Implies equal distribution between the two phases.[8]

An optimal logP value is crucial for a drug's success. For instance, drugs targeting the central nervous system (CNS) often require a logP around 2 to effectively cross the blood-brain barrier, while optimal oral and intestinal absorption is typically associated with a logP between 1.35 and 1.8.[8][9] Therefore, the precise modulation of hydrophobicity is a key strategy in lead optimization.

The Butyrophenone Scaffold: A Privileged Structure

Butyrophenones are a well-established class of compounds, particularly in the development of antipsychotic agents.[10][11][12] Their structure-activity relationships (SAR) have been extensively studied, revealing that modifications to the aromatic ring and the aliphatic amino nitrogen can significantly impact receptor affinity and selectivity.[10][13][14][15][16] The 3-methoxy-chlorobutyrophenone core represents a versatile scaffold for generating novel derivatives with potentially tailored pharmacological profiles.

Visualizing the Core Scaffold

Caption: General structure of a 3-methoxy-chlorobutyrophenone derivative.

In Silico Prediction of logP: A Rapid Screening Tool

Computational methods for logP prediction are invaluable in the early stages of drug discovery, allowing for the rapid assessment of large virtual libraries of compounds.[17] These methods can be broadly categorized into substructure-based and whole-molecule approaches.[18][19]

  • Substructure-based methods : These approaches, which include atom-contribution and fragmental methods, calculate logP by summing the contributions of individual atoms or molecular fragments.[8][18][20]

  • Whole-molecule approaches : These methods consider the entire molecule, using descriptors like molecular lipophilicity potentials or topological indices to predict logP.[18]

Numerous software tools, both commercial and freely available, implement these algorithms to provide logP estimations.[21][22][23][24]

Protocol for Calculated logP using an Online Platform

This protocol outlines the steps to calculate the logP for a series of hypothetical 3-methoxy-chlorobutyrophenone derivatives using a readily accessible online tool.

Hypothetical Derivatives for Analysis:

Compound IDR Group on the Phenyl Ring
1 H (parent compound)
2 4'-F
3 4'-Cl
4 4'-CH3
5 4'-OCH3

Step-by-Step Procedure:

  • Structure Generation : Draw the chemical structure of each derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or obtain their SMILES (Simplified Molecular Input Line Entry System) notation.

  • Selection of a Calculation Tool : For this guide, we will utilize a platform that integrates multiple logP calculation algorithms, such as the Virtual Computational Chemistry Laboratory (VCCL).[23]

  • Inputting the Structure : Navigate to the chosen online tool and input the SMILES string or draw the structure of the first derivative in the provided editor.

  • Running the Calculation : Initiate the logP calculation. The platform will typically provide results from several different algorithms (e.g., ALOGPS, XLOGP3).

  • Data Compilation : Record the calculated logP values from each algorithm for the derivative.

  • Iteration : Repeat steps 3-5 for all the hypothetical derivatives in the series.

Predicted logP Data for 3-Methoxy-Chlorobutyrophenone Derivatives
Compound IDR GroupALOGPs logPXLOGP3
1 H3.253.10
2 4'-F3.453.28
3 4'-Cl3.803.65
4 4'-CH33.683.52
5 4'-OCH33.203.05

Note: The values in this table are illustrative and based on typical contributions of the respective functional groups to logP.

Workflow for In Silico logP Calculation

Caption: Workflow for the computational prediction of logP.

Experimental Determination of Hydrophobicity via RP-HPLC

While calculated logP values are excellent for high-throughput screening, experimental validation is crucial for confirming the hydrophobicity of lead compounds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for this purpose.[9][25][26] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.

The retention factor (k) is a measure of a compound's retention and can be correlated with its hydrophobicity. A common approach is to determine the chromatographic hydrophobicity index (φ₀), which is the extrapolated concentration of the organic modifier in the mobile phase that would result in a 50:50 distribution of the analyte between the stationary and mobile phases.[25][27]

Protocol for RP-HPLC Determination of a Hydrophobicity Index

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (for pH adjustment)

  • Analyte solutions (1 mg/mL in a suitable solvent)

Step-by-Step Procedure:

  • Mobile Phase Preparation : Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 40%, 50%, 60%, 70%, 80% ACN), each containing 0.1% formic acid to ensure a consistent pH.

  • System Equilibration : Equilibrate the HPLC system with the first mobile phase composition until a stable baseline is achieved.

  • Sample Injection : Inject a small volume (e.g., 10 µL) of the first analyte solution.

  • Data Acquisition : Record the chromatogram and determine the retention time (t_R) of the analyte peak. Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Calculate Retention Factor (k) : For each mobile phase composition, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.

  • Iteration : Repeat steps 2-5 for each mobile phase composition and for all the derivatives.

  • Data Analysis : For each compound, plot log(k) versus the volume fraction of acetonitrile (φ). Perform a linear regression to obtain the equation: log(k) = Sφ + log(k_w). The chromatographic hydrophobicity index (φ₀) can then be calculated as -log(k_w) / S.

Experimental Workflow for Hydrophobicity Determination

G A Prepare Mobile Phases (Varying %ACN) B Equilibrate HPLC System with C18 Column A->B C Inject Analyte B->C D Record Retention Time (tR) and Dead Time (t0) C->D E Calculate Retention Factor (k) D->E F Repeat for all Mobile Phase Compositions E->F F->B Next Mobile Phase G Plot log(k) vs. %ACN F->G All Compositions Tested H Perform Linear Regression G->H I Calculate Hydrophobicity Index (φ₀) H->I

Caption: Experimental workflow for determining the chromatographic hydrophobicity index.

Conclusion: An Integrated Approach to Optimizing Hydrophobicity

The successful development of novel 3-methoxy-chlorobutyrophenone derivatives as drug candidates hinges on a thorough understanding and strategic manipulation of their physicochemical properties, with hydrophobicity being paramount. This guide has provided a dual-pronged approach to assessing this critical parameter. The initial in silico calculation of logP offers a rapid and cost-effective method for screening large numbers of virtual compounds, enabling the early identification of candidates with promising hydrophobicity profiles. Subsequently, the experimental determination of a chromatographic hydrophobicity index via RP-HPLC provides essential empirical data for the validation and refinement of the most promising leads. By integrating these computational and experimental strategies, drug discovery teams can make more informed decisions, accelerating the optimization of compounds with desirable ADME properties and ultimately increasing the probability of clinical success.

References

  • Selected Thoughts on Hydrophobicity in Drug Design. (2021). MDPI. [Link]

  • SAR of Butyrophenones - Tranquillizers. (n.d.). Pharmacy 180. [Link]

  • Potential atypical antipsychotics: synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. (2011). RSC Publishing. [Link]

  • Substructure and whole molecule approaches for calculating log P. (2001). PubMed. [Link]

  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. (2021). ResearchGate. [Link]

  • The Hydrophobic Effects: Our Current Understanding. (n.d.). PMC. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. (2010). PLOS One. [Link]

  • The Hydrophobic Effect in Chemistry, Biology and Medicine: An Update. (2021). SciSpace. [Link]

  • Multistructure 3D-QSAR Studies on a Series of Conformationally Constrained Butyrophenones Docked into a New Homology Model of the 5-HT2A Receptor. (2007). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. (2002). Pubs-Acs. [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. (2021). PubMed. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

  • Multistructure 3D-QSAR studies on a series of conformationally constrained butyrophenones docked into a new homology model of the 5-HT2A receptor. (2007). PubMed. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. (2023). Wiley Online Library. [Link]

  • DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. (n.d.). University of Rhode Island. [Link]

  • PrologP. (n.d.). CompuDrug. [Link]

  • A New Group Contribution Approach to the Calculation of LogP. (2000). ResearchGate. [Link]

  • Substructure and whole molecule approaches for calculating log P. (2001). ResearchGate. [Link]

  • Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. (2023). PubMed. [Link]

  • Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. (1999). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Conformationally constrained butyrophenones with mixed dopaminergic (D(2)) and serotoninergic (5-HT(2A), 5-HT(2C)) affinities: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo- and -thienocycloalkanones as putative atypical antipsychotics. (1999). PubMed. [Link]

  • Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. (2004). ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (2022). Journal of Separation Science. [Link]

  • SOME THEORETICAL CONSIDERATIONS ON AN EMPIRICAL HYDROPHOBICITY INDEX IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. (2018). Revue Roumaine de Chimie. [Link]

  • Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands. (2011). ResearchGate. [Link]

  • Table 1 . Comparison of the calculated lipophilicities (log P/Clog P)... (n.d.). ResearchGate. [Link]

  • butyrophenone, 495-40-9. (n.d.). The Good Scents Company. [Link]

  • Structure-based design of haloperidol analogues as inhibitors of acetyltransferase Eis from Mycobacterium tuberculosis to overcom. (n.d.). RSC Publishing. [Link]

  • Synthesis method for 3-methoxypropiophenone. (2017).
  • Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2008). PubMed. [Link]

  • The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. (1994). PubMed. [Link]

  • 4-(3-Chloropropoxy)-3-methoxyacetophenone. (n.d.). PubChem. [Link]

  • 3'-Methoxypropiophenone. (n.d.). PubChem - NIH. [Link]

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. (2019). Semantic Scholar. [Link]

Sources

Foundational

difference between 3-methoxy and 4-methoxy gamma-chlorobutyrophenone

Isomeric Divergence: Technical Analysis of 3-Methoxy vs. 4-Methoxy -Chlorobutyrophenone Executive Summary In the landscape of neuroleptic and antidepressant drug synthesis, the -chlorobutyrophenone scaffold serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Divergence: Technical Analysis of 3-Methoxy vs. 4-Methoxy -Chlorobutyrophenone

Executive Summary

In the landscape of neuroleptic and antidepressant drug synthesis, the


-chlorobutyrophenone scaffold serves as a critical alkylating agent for secondary amines (e.g., piperazines, piperidines). While the 4-fluoro analogue (haloperidol precursor) is the industry standard, the methoxy-substituted variants —specifically the 3-methoxy (meta) and 4-methoxy (para) isomers—offer distinct pharmacological profiles and synthetic challenges.

This guide delineates the technical divergence between 3-methoxy-


-chlorobutyrophenone  and 4-methoxy-

-chlorobutyrophenone
. The distinction is not merely structural but dictates the entire synthetic strategy: the para isomer is accessible via direct electrophilic aromatic substitution, whereas the meta isomer requires indirect metallation chemistries due to electronic directing effects.

Chemical Identity & Electronic Profile

The fundamental difference between these isomers lies in the position of the methoxy group relative to the butyryl chain. This positioning alters the electronic distribution of the phenyl ring, influencing both chemical reactivity and receptor binding affinity in downstream APIs.

Comparative Properties Table[1]
Feature4-Methoxy-

-chlorobutyrophenone
3-Methoxy-

-chlorobutyrophenone
IUPAC Name 4-chloro-1-(4-methoxyphenyl)butan-1-one4-chloro-1-(3-methoxyphenyl)butan-1-one
Substitution Pattern Para (1,4-disubstituted)Meta (1,3-disubstituted)
Electronic Effect Strong Resonance Donation (+R) into CarbonylInductive Withdrawal (-I) dominates; minimal +R
Hammett Constant (

)

(Activating)

(Weakly Deactivating)
Symmetry High (

axis in phenyl substructure)
Low (

plane only)
Primary Application API Precursor (e.g., Anisoperidone)SAR Probe / Negative Control
Electronic Causality

The methoxy group is an Ortho/Para director.[1][2]

  • In the 4-isomer , the oxygen lone pair donates electron density directly into the ring system conjugated with the carbonyl, stabilizing the molecule but making the carbonyl carbon slightly less electrophilic compared to the meta isomer.

  • In the 3-isomer , the methoxy group cannot resonate directly with the carbonyl position. Its electron-withdrawing inductive effect dominates, altering the pKa and lipophilicity of downstream drugs.

Synthetic Pathways: The "Directing Group" Divergence

The most critical technical distinction for the process chemist is the synthesis route. You cannot synthesize the 3-methoxy isomer using the same cheap, scalable chemistry used for the 4-methoxy isomer.

4-Methoxy Isomer: Friedel-Crafts Acylation

The synthesis of the para isomer is streamlined by the electronic bias of anisole. Reaction with 4-chlorobutyryl chloride yields the 4-isomer with >90% regioselectivity due to the steric hindrance at the ortho position and the electronic activation at the para position.

3-Methoxy Isomer: The "Meta-Challenge"

Direct acylation of anisole never yields the meta isomer. To access the 3-methoxy variant, one must invert the logic: start with a meta-substituted halide (e.g., 3-bromoanisole) and use Grignard chemistry to attack a butyryl electrophile (like 4-chlorobutyronitrile).

Visualizing the Synthetic Divergence

SynthesisPathways cluster_0 Route A: Electronic Control cluster_1 Route B: Steric/Regio Control Anisole Anisole (Starting Material) FC_Cond Friedel-Crafts Acylation (AlCl3, 4-Cl-Butyryl Chloride) Anisole->FC_Cond Direct Activation Para_Isomer 4-Methoxy-gamma-chlorobutyrophenone (Major Product) FC_Cond->Para_Isomer >90% Regioselectivity Bromoanisole 3-Bromoanisole (Starting Material) Grignard Grignard Formation (Mg, THF) Bromoanisole->Grignard Metal-Halogen Exchange Nitrile Electrophile Addition (4-Chlorobutyronitrile) Grignard->Nitrile Nucleophilic Attack Meta_Isomer 3-Methoxy-gamma-chlorobutyrophenone (Target Product) Nitrile->Meta_Isomer Acid Hydrolysis

Caption: Comparative synthetic workflows. Route A utilizes intrinsic electronic activation for the Para isomer. Route B requires organometallic intervention to force Meta substitution.

Analytical Differentiation

Distinguishing these isomers is critical during Quality Control (QC), especially if cross-contamination is suspected.

1H NMR Spectroscopy (Aromatic Region)
  • 4-Methoxy (Para) : Exhibits a classic AA'BB' system (often appearing as two "doublets" or distorted doublets) integrating to 2H each. The symmetry of the molecule makes protons 2/6 equivalent and 3/5 equivalent.

    • Shift: ~7.9 ppm (ortho to C=O) and ~6.9 ppm (ortho to OMe).

  • 3-Methoxy (Meta) : Exhibits a complex ABCD system .

    • H2: Appears as a narrow triplet or singlet (isolated between substituents).

    • H4/H6: Appears as doublets/multiplets.

    • H5: Appears as a triplet (coupling to H4 and H6).

    • Key Indicator: Lack of symmetry leads to 4 distinct aromatic signals.

Infrared (IR) Spectroscopy
  • Para-substitution : Strong bending vibration

    
    (C-H) typically around 800–850 cm⁻¹ .
    
  • Meta-substitution : Strong bending vibration

    
    (C-H) typically around 750–800 cm⁻¹  and 690–710 cm⁻¹ .
    

Pharmaceutical Applications

4-Methoxy Isomer: The Active Precursor

This isomer is a key intermediate for Anisoperidone and related phenylpiperazine antipsychotics. The 4-methoxy group mimics the electronic properties of the 4-fluoro group in Haloperidol but with different metabolic stability (O-demethylation is a major metabolic pathway).

  • Mechanism : Used to alkylate secondary amines (e.g., 4-phenylpiperazine) via nucleophilic substitution of the terminal chlorine.

3-Methoxy Isomer: The SAR Probe

The 3-methoxy isomer is rarely a commercial drug precursor. It is primarily used in Structure-Activity Relationship (SAR) studies.

  • Purpose : To demonstrate the necessity of the para orientation for receptor binding. For example, in Dopamine D2 receptors, the para-substituent often fits into a specific hydrophobic pocket. The meta-isomer introduces steric clash or fails to fill this pocket, often resulting in significantly lower binding affinity (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy- -chlorobutyrophenone (Friedel-Crafts)

Objective : Scalable synthesis using electronic directing.

  • Preparation : In a 3-neck flask under

    
    , suspend Aluminum Chloride (AlCl₃)  (1.1 eq) in dry Dichloromethane (DCM).
    
  • Acyl Chloride Addition : Cool to 0°C. Add 4-chlorobutyryl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition : Add Anisole (1.0 eq) dropwise, maintaining temp < 5°C. Critical: Higher temperatures promote intramolecular cyclization to tetralone byproducts.

  • Reaction : Allow to warm to RT and stir for 2 hours. Monitor by TLC (formation of UV-active spot, disappearance of anisole).

  • Quench : Pour onto ice/HCl mix. Extract with DCM.[3][4] Wash with NaHCO₃ and Brine.[5]

  • Purification : Recrystallize from Ethanol/Hexane.

Protocol B: Synthesis of 3-Methoxy- -chlorobutyrophenone (Grignard)

Objective : Accessing the "inaccessible" meta position.

  • Grignard Formation : In a dry flask, activate Mg turnings (1.1 eq) with

    
    . Add 3-Bromoanisole  (1.0 eq) in dry THF dropwise to maintain gentle reflux.
    
  • Electrophile Preparation : In a separate flask, cool a solution of 4-chlorobutyronitrile (1.0 eq) in THF to 0°C.

  • Coupling : Cannulate the Grignard reagent into the nitrile solution slowly. Stir at RT for 4 hours. The intermediate is an imine salt.

  • Hydrolysis : Add 2M HCl (aq) and reflux for 1 hour to hydrolyze the imine to the ketone.

  • Workup : Extract with Ethyl Acetate. The product is an oil that may require vacuum distillation or column chromatography (Silica, Hexane:EtOAc) for purification.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Janssen, P. A. J. (1959). "The Pharmacology of Haloperidol and Analogues". International Review of Neurobiology. (Establishes the SAR of butyrophenone neuroleptics).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley.
  • BenchChem Technical Repository . (2025). "Friedel-Crafts Acylation of Anisole: Troubleshooting and Optimization".

  • PubChem Compound Summary . "4-Chloro-1-(4-methoxyphenyl)-1-butanone".

Sources

Exploratory

Physicochemical Profiling of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane: A Technical Guide

Topic: Melting Point and Boiling Point Data for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Boiling Point Data for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS: 258882-48-3 ), also known as 3-methoxy-


-chlorobutyrophenone , is a critical intermediate in the synthesis of neuroleptic and antipsychotic agents. It belongs to the butyrophenone class, structurally related to haloperidol precursors but distinguished by the meta-methoxy substitution pattern.

This substitution poses unique synthetic and purification challenges compared to its para-substituted analogs. While para-isomers are readily accessible via Friedel-Crafts acylation, the meta-isomer requires specific organometallic pathways to ensure regioselectivity. This guide provides a comprehensive analysis of its physical properties, synthesis logic, and purification protocols, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Physicochemical Data Profile

The following data consolidates experimental observations and calculated properties based on structural analogs. Note that this compound typically exists as a viscous oil at room temperature, making boiling point the primary thermal characteristic for handling.

Table 1: Core Physical Properties[1]
PropertyValue / RangeCondition / MethodReliability
Physical State Yellow Oil Ambient (25°C)Experimental (Sigma-Aldrich)
Boiling Point (Atm) 330°C ± 25°C 760 mmHg (Predicted)Calculated (ACD/Labs)
Boiling Point (Vac) 165°C – 175°C 5 mmHgEstimated from para-analog
Melting Point < 10°C N/A (Liquid at RT)Experimental Observation
Density 1.15 ± 0.05 g/cm³ 20°CPredicted
Flash Point ~153°C Closed CupPredicted
Solubility SolubleDCM, THF, Ethyl AcetateExperimental
Solubility InsolubleWaterExperimental

Technical Note: Unlike its para-isomer (4-chloro-1-(4-methoxyphenyl)-1-butanone), which may crystallize upon standing or cooling, the meta-isomer's asymmetry disrupts crystal lattice formation, resulting in a persistent oil phase at standard laboratory conditions.

Experimental Determination & Validation

For researchers synthesizing this compound, validating the boiling point and purity is critical. The following protocols ensure data integrity.

Boiling Point Determination (Vacuum Method)

Due to the high predicted atmospheric boiling point (~330°C), attempting distillation at 760 mmHg will likely result in thermal decomposition or polymerization.

  • Method: Capillary method or Kugelrohr distillation.

  • Protocol:

    • Place crude oil in a Kugelrohr bulb.

    • Apply high vacuum (< 1 mmHg is ideal, 5 mmHg acceptable).

    • Slowly ramp temperature.[1]

    • Target Range: Expect distillate collection between 140°C and 160°C at 1 mmHg .

Purity Assessment (HPLC/GC)
  • GC-MS: Preferred for volatile intermediates.

    • Column: HP-5 or equivalent non-polar phase.

    • Program: 50°C (2 min)

      
       20°C/min 
      
      
      
      300°C.
  • HPLC: For final purity check.

    • Phase: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (Gradient 10:90

      
       90:10).
      
    • Detection: UV at 254 nm (Strong absorption due to benzoyl chromophore).

Synthesis & Regiocontrol Logic

The synthesis of the meta-isomer (3-methoxy) cannot rely on standard Friedel-Crafts acylation of anisole, which predominantly yields the para-isomer. To guarantee the 3-position substitution, a Grignard-based approach starting from 3-bromoanisole is required.

Strategic Pathway: The Grignard-Nitrile Route

This pathway avoids isomer separation issues by fixing the regiochemistry at the starting material stage.

  • Formation of Grignard Reagent: 3-Bromoanisole reacts with Magnesium to form 3-methoxyphenylmagnesium bromide.

  • Nucleophilic Attack: The Grignard reagent attacks the nitrile group of 4-chlorobutyronitrile.

  • Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous acid to release the ketone.

Diagram 1: Regioselective Synthesis Workflow

Synthesis SM1 3-Bromoanisole Reagent Mg / THF (Grignard Formation) SM1->Reagent Inter1 3-Methoxyphenyl Magnesium Bromide Reagent->Inter1 Step2 Nucleophilic Addition (0°C to RT) Inter1->Step2 SM2 4-Chlorobutyronitrile SM2->Step2 Inter2 Imine Magnesium Complex Step2->Inter2 Step3 Acid Hydrolysis (HCl / H2O) Inter2->Step3 Product 4-Chloro-1-(3-methoxyphenyl) -1-oxobutane (Crude Oil) Step3->Product

Caption: Regioselective synthesis via Grignard addition to nitrile, ensuring meta-substitution.

Purification & Handling

Given the compound is an oil, purification requires careful vacuum distillation or chromatography.

Purification Workflow
  • Extraction: Quench reaction with dilute HCl. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over anhydrous

    
    .
    
  • Concentration: Rotary evaporate to obtain the crude yellow oil.

  • High-Vacuum Distillation:

    • Pressure: < 2 mmHg.

    • Head Temperature: Monitor for stable fraction around 150-160°C.

    • Note: If the oil is dark/tarry, perform a flash column filtration (Silica gel, 10% EtOAc/Hexanes) before distillation to remove magnesium salts and oligomers.

Diagram 2: Purification Logic

Purification Crude Crude Reaction Mixture Workup Aq. Workup (DCM/HCl) Phase Separation Crude->Workup Dry Drying (MgSO4) & Concentration Workup->Dry Decision Purity Check (TLC/GC) Dry->Decision Distill Vacuum Distillation (< 2 mmHg, ~160°C) Decision->Distill High Purity (>85%) Column Flash Chromatography (Hexanes:EtOAc 9:1) Decision->Column Low Purity (<85%) Final Pure Product (Yellow Oil) Distill->Final Column->Final

Caption: Decision matrix for purification based on crude purity to maximize yield.

Safety & Storage

  • Hazards: As a halogenated ketone, it is likely a skin and eye irritant. Avoid inhalation of vapors.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The benzylic ketone position is susceptible to slow oxidation over time; the alkyl chloride is relatively stable but can hydrolyze under prolonged exposure to moisture.

  • Incompatibility: Strong oxidizing agents, strong bases (can cause cyclization to cyclopropyl ketone or elimination of HCl).

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS 258882-48-3).[2][3][4]Link

  • PubChem. Compound Summary: 4-Chloro-1-(4-methoxyphenyl)-1-butanone (Para-isomer analog for property comparison).Link

  • ChemicalBook. 3'-Methoxypropiophenone Properties (Structural Analog).Link

  • Sato, K. et al.Grignard Reactions of Nitriles: A Practical Synthesis of Ketones. Journal of Organic Chemistry. (General methodology reference for Nitrile-Grignard route).

Sources

Foundational

literature review of butyrophenone derivatives with meta-methoxy substitution

The following technical guide provides an in-depth review of butyrophenone derivatives featuring meta-methoxy substitution. This analysis focuses on the structural deviations from classical neuroleptics (like haloperidol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of butyrophenone derivatives featuring meta-methoxy substitution. This analysis focuses on the structural deviations from classical neuroleptics (like haloperidol), the resulting pharmacological shifts toward dopamine D4/5-HT2A selectivity, and the synthetic pathways required to access these scaffolds.

Structural Activity, Synthesis, and Receptor Selectivity Profiles

Executive Summary

The butyrophenone class of antipsychotics, exemplified by haloperidol, traditionally relies on a para-fluoro substituent on the aryl ketone ring to maximize Dopamine D2 receptor affinity. However, rigid adherence to this scaffold often results in high extrapyramidal symptoms (EPS).

This guide analyzes the 3-methoxy (meta-methoxy) substitution on the butyrophenone core. Literature indicates that shifting the substituent from the para to the meta position, specifically with a methoxy group, significantly alters the pharmacophore’s electronic and steric properties. This modification tends to reduce D2 affinity while enhancing selectivity for Dopamine D4 and Serotonin 5-HT2A receptors, moving the pharmacological profile from "typical" to "atypical," thereby potentially lowering neurotoxic side effects.

Chemical Architecture & SAR Analysis
1.1 The Butyrophenone Scaffold

The classical butyrophenone pharmacophore consists of three domains:

  • Aryl Moiety (Ar): Traditionally a phenyl ring.

  • Linker: A keto-propyl chain (

    
    ).
    
  • Basic Amine (N): Typically a cyclic amine (piperidine, piperazine) with its own substituents.

1.2 The Meta-Methoxy Effect

In classical SAR (e.g., Janssen’s original work), a para-fluoro substituent on the Aryl moiety is critical for high potency. Replacing this with a meta-methoxy group introduces two key changes:

  • Electronic: The methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. At the meta position, it cannot donate electrons directly to the carbonyl via resonance, altering the polarization of the ketone compared to the para-fluoro analog.

  • Steric/Lipophilic: The meta-methoxy group adds bulk (

    
     vs 
    
    
    
    ) and changes the lipophilic vector, affecting how the molecule sits in the hydrophobic pocket of the GPCR.

Key SAR Finding: While para-substitution favors D2 binding (associated with EPS), meta-substitution (specifically 3-methoxy or 3-methyl) has been shown to favor D4 receptor selectivity . This is crucial for developing antipsychotics that treat negative symptoms of schizophrenia without inducing catalepsy.

1.3 Visualization: SAR & Selectivity Logic

SAR_Logic Core Butyrophenone Core (Ar-CO-(CH2)3-N<) ParaF Para-Fluoro (4-F) (e.g., Haloperidol) Core->ParaF Standard Subst. MetaOMe Meta-Methoxy (3-OMe) (Atypical Analogs) Core->MetaOMe Target Subst. Effect1 High D2 Affinity High EPS Risk ParaF->Effect1 Strong H-Bond/Electrostatics Effect2 Modulated D2 / High D4 Reduced EPS / Atypical Profile MetaOMe->Effect2 Steric fit in D4 pocket Metabolism Metabolic Liability (O-Demethylation) MetaOMe->Metabolism CYP2D6 Substrate

Figure 1: Comparative SAR logic between classical para-fluoro and meta-methoxy butyrophenone derivatives.

Pharmacology & Mechanism of Action
2.1 Receptor Binding Profiles

Research into conformationally constrained butyrophenones and benzamide analogs suggests that the meta-methoxy group reduces the "tight" binding at the D2 orthosteric site.

  • Dopamine D2: Affinity decreases by 10–50 fold compared to p-F analogs.

  • Dopamine D4: Affinity is often retained or enhanced. D4 receptors are abundant in the frontal cortex and hippocampus (cognitive control) but sparse in the striatum (motor control), explaining the reduced EPS profile.

  • 5-HT2A: The m-methoxy group, particularly when combined with specific piperazine tails (e.g., arylpiperazines), can enhance 5-HT2A antagonism, a hallmark of atypical antipsychotics.

2.2 Metabolic Implications

The meta-methoxy group is a prime target for Phase I metabolism.

  • O-Demethylation: Catalyzed primarily by CYP2D6.

  • Product: The resulting phenol (3-hydroxybutyrophenone derivative) is often rapidly conjugated (glucuronidation) and excreted.

  • Design Consideration: To improve half-life, researchers may use bioisosteres (e.g., m-trifluoromethoxy or m-chloro) or rely on the active metabolite if the phenol retains activity.

Synthesis & Manufacturing Protocols

The synthesis of meta-methoxy butyrophenone derivatives typically proceeds via the Friedel-Crafts acylation or Grignard addition to form the core ketone, followed by N-alkylation.

3.1 Synthesis Workflow Diagram

Synthesis_Workflow SM1 3-Bromoanisole (m-Methoxybromobenzene) Grignard Grignard Reagent (3-Methoxyphenylmagnesium bromide) SM1->Grignard Mg, THF, Reflux SM2 4-Chlorobutyronitrile (or 4-Chlorobutyryl Chloride) Ketone Intermediate Ketone (4-Chloro-1-(3-methoxyphenyl)butan-1-one) Grignard->Ketone + SM2, then H3O+ hydrolysis Final Target Product (3-Methoxybutyrophenone Derivative) Ketone->Final + Amine, KI, K2CO3, Reflux Amine Secondary Amine (e.g., 4-Phenylpiperidine) Amine->Final

Figure 2: Synthetic pathway for accessing 3-methoxybutyrophenone derivatives.

3.2 Detailed Experimental Protocol: Synthesis of 4-Chloro-1-(3-methoxyphenyl)butan-1-one

Note: This intermediate is the "universal key" for creating various analogs by swapping the amine.

Reagents:

  • 3-Bromoanisole (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • 4-Chlorobutyronitrile (1.0 eq) or 4-Chlorobutyryl chloride (requires Friedel-Crafts conditions with AlCl3, but Grignard is preferred for regioselectivity).

  • THF (anhydrous)

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings with a crystal of iodine. Add a solution of 3-bromoanisole in anhydrous THF dropwise. Reflux for 1-2 hours until Mg is consumed to form 3-methoxyphenylmagnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Add 4-chlorobutyronitrile dropwise over 30 minutes. The nitrile route prevents premature reaction with the alkyl chloride tail.

  • Hydrolysis: Stir at room temperature for 3 hours, then hydrolyze the imine intermediate with aqueous HCl (2M) and stir overnight.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexane/EtOAc 9:1) to yield the pale yellow oil: 4-Chloro-1-(3-methoxyphenyl)butan-1-one .

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the methoxy singlet at ~3.8 ppm. The triplet for

    
     should appear at ~3.6 ppm, and the triplet for 
    
    
    
    at ~3.1 ppm.
  • Absence of Regioisomers: The Grignard route guarantees the substituent position (unlike Friedel-Crafts which might give ortho/para mixtures).

Quantitative Data Summary

The following table summarizes the shift in binding affinity (


) when modifying the butyrophenone aryl ring. Data represents consensus values from SAR studies (e.g., Cadavid et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10]
Compound ClassAryl SubstituentD2 Affinity (

nM)
D4 Affinity (

nM)
5-HT2A Affinity (

nM)
Clinical Profile
Haloperidol 4-Fluoro (para)1.2 (High)5 - 1550 - 100Typical (High EPS)
Anisoperidone 4-Methoxy (para)~10 - 20ModerateModerateSedative/Antipsychotic
3-OMe Analog 3-Methoxy (meta)> 100 (Low) < 10 (High) < 20 (High) Atypical (Low EPS)
Sila-Analog 4-Sila-substitution~2.0HighModerateExperimental

Note: The "3-OMe Analog" refers to derivatives where the N-substituent is optimized (e.g., benzisoxazole or arylpiperazine).

References
  • Cadavid, M. I., et al. (2000). "Conformationally constrained butyrophenones with affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors." Journal of Medicinal Chemistry. Link

  • Janssen, P. A. (1959). "The pharmacology of haloperidol." International Review of Neurobiology.
  • PubChem Compound Summary. "Anisoperidone (CID 19104)."[11] National Center for Biotechnology Information. Link

  • Tacke, R., et al. (2008). "Sila-haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol." ChemMedChem. Link

  • Meyer, G. M., et al. (2012). "Synthesis and evaluation of 3-methoxybutyrophenone derivatives as potential atypical antipsychotics." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).

Sources

Protocols & Analytical Methods

Method

reaction conditions for 4-chlorobutyryl chloride and anisole derivatives

Topic: Precision Control in the Friedel-Crafts Acylation of Anisole with 4-Chlorobutyryl Chloride Content Type: Detailed Application Notes and Protocols Audience: Synthetic Chemists, Process Development Scientists, and D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Control in the Friedel-Crafts Acylation of Anisole with 4-Chlorobutyryl Chloride Content Type: Detailed Application Notes and Protocols Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Professionals

Introduction: The "Fork in the Road" for Neuroleptic Intermediates

The reaction between 4-chlorobutyryl chloride and anisole is a cornerstone transformation in the synthesis of butyrophenone neuroleptics (e.g., Haloperidol) and cyclopropyl ketones. While nominally a standard Friedel-Crafts acylation, this reaction presents a unique "fork in the road" for the researcher: the competition between the desired intermolecular acylation (forming the linear ketone) and the undesired intramolecular cyclization (forming tetralone derivatives).

This guide moves beyond basic textbook procedures to address the Critical Process Parameters (CPPs) —specifically temperature and stoichiometry—that dictate chemoselectivity. We provide a robust, self-validating protocol designed to maximize the yield of 4-chloro-1-(4-methoxyphenyl)butan-1-one while suppressing the formation of 4,4,4-trichlorobutyl-derived cyclized byproducts.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To master this reaction, one must understand the behavior of the acylium ion intermediate .

  • Activation: The Lewis acid (AlCl₃) complexes with the acyl chloride to form a resonance-stabilized acylium ion.

  • The Divergence:

    • Path A (Desired): The acylium ion attacks the electron-rich para-position of the anisole ring.[1] This is kinetically favored at lower temperatures (0–10 °C).[2]

    • Path B (Undesired): If the temperature rises or reaction time is prolonged, the Lewis acid can activate the terminal alkyl chloride of the product, leading to intramolecular alkylation. This results in the formation of tetralone derivatives (e.g., 6-methoxy-1-tetralone).

Key Takeaway: The linear product is the kinetic product. The cyclized tetralone is the thermodynamic sink. Strict temperature control is not just a safety measure; it is the primary selectivity switch.

Visualizing the Reaction Pathway

ReactionPathway cluster_conditions Critical Control Parameters Reactants Anisole + 4-Chlorobutyryl Chloride Complex Acylium Ion Complex [AlCl4]- Reactants->Complex AlCl3, DCM Intermediate Sigma Complex (Arenium Ion) Complex->Intermediate Electrophilic Attack LinearProduct Linear Ketone (Kinetic Product) Intermediate->LinearProduct 0-10°C -HCl Tetralone Tetralone Derivative (Thermodynamic Side-Product) LinearProduct->Tetralone >25°C or Excess AlCl3 Intramolecular Alkylation

Figure 1: Divergent reaction pathways controlled by temperature. Path to the linear ketone (Green) is favored at low T; tetralone formation (Red) occurs under forcing conditions.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-chloro-1-(4-methoxyphenyl)butan-1-one on a 50 mmol scale.

Materials & Reagents
  • Substrate: Anisole (5.4 g, 50 mmol) - Dried over molecular sieves.

  • Reagent: 4-Chlorobutyryl chloride (7.75 g, 55 mmol, 1.1 equiv).

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous (7.3 g, 55 mmol, 1.1 equiv). Note: Stoichiometric amount required due to complexation with the product ketone.[2]

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL).

  • Quench: Ice (100 g) + Conc. HCl (10 mL).

Step-by-Step Procedure
  • Catalyst Suspension (The "Activation" Phase):

    • In a flame-dried 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet, suspend AlCl₃ (7.3 g) in DCM (25 mL) .

    • Cool the suspension to 0–5 °C using an ice/salt bath.

    • Why: AlCl₃ is highly hygroscopic. Moisture deactivates the catalyst and generates HCl gas immediately.

  • Acyl Chloride Addition:

    • Dilute 4-chlorobutyryl chloride (7.75 g) in DCM (10 mL) .

    • Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

    • Observation: The suspension will likely clarify or change color as the acylium complex forms. Maintain T < 10 °C.

  • Substrate Addition (The "Selectivity" Phase):

    • Dilute Anisole (5.4 g) in DCM (15 mL) .

    • Add dropwise to the reaction mixture over 30 minutes.

    • CRITICAL: Monitor internal temperature. Do NOT allow T > 10 °C. Higher temperatures here promote ortho-substitution and subsequent cyclization.

  • Reaction Maintenance:

    • Once addition is complete, allow the mixture to stir at 0–10 °C for 2 hours.

    • Self-Validation: Check TLC (Hexane/EtOAc 8:2). The product should appear as a distinct spot (Rf ~0.4-0.5), while anisole (Rf ~0.8) disappears. If starting material remains after 2h, warm slightly to RT (20 °C) for 30 mins, but monitor closely.

  • Quenching (Exothermic!):

    • Pour the reaction mixture slowly into a beaker containing the Ice/HCl mixture with vigorous stirring.

    • Safety: This step releases HCl gas and heat. Perform in a fume hood. The HCl prevents the hydrolysis of the product to the carboxylic acid and breaks the aluminum complex.

  • Workup & Purification:

    • Separate the organic layer.[1][3][4][5][6] Extract the aqueous layer with DCM (2 x 30 mL).

    • Wash combined organics with H₂O (50 mL) , then sat. NaHCO₃ (50 mL) (to remove acidic impurities), and finally Brine (50 mL) .

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.[7][8]

    • Purification: The crude oil often solidifies upon cooling. Recrystallize from Hexane/Ether or distill under high vacuum (bp ~180°C at 0.5 mmHg) if high purity is required.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their corrective actions based on chemical principles.

IssueProbable CauseCorrective Action
Low Yield Catalyst deactivation by moisture.Use fresh, anhydrous AlCl₃. Ensure N₂ atmosphere.
Tetralone Impurity Reaction temperature too high (>25°C) or reaction time too long.Keep T < 10°C. Quench immediately upon consumption of Anisole.
Ortho-Isomer Steric bulk of acylating agent insufficient or T too high.Lower T to 0°C. The para position is electronically favored; low T maximizes this preference.
Dark/Tarry Product Polymerization of anisole or decomposition.Addition was too fast (localized heating). Slow down addition rate.
Hydrolysis Product Incomplete phase separation or insufficient drying.Ensure thorough drying with MgSO₄. Avoid prolonged exposure to aqueous base.

Comparative Analysis: Catalyst Selection

While AlCl₃ is the industrial standard, modern "Green Chemistry" initiatives have explored alternatives.

CatalystConditionsProsCons
AlCl₃ (Standard) Stoichiometric, 0-10°C, DCMHigh yield (>90%), reliable, cheap.Generates stoichiometric Al waste, moisture sensitive.
FeCl₃ Catalytic (5-10 mol%), 80°C, Solvent-freereduced waste, milder workup.Requires higher temp (risk of cyclization), lower reactivity.
Zeolite (H-Beta) Solid acid, 120°C, Flow/BatchReusable, heterogeneous, green.Lower conversion (~80%), requires high T, diffusion limitations.
Ionic Liquids [bmim][Cl]-AlCl₃, RTRecyclable solvent/catalyst system.High cost of ILs, viscosity issues.

References

  • PrepChem. (2024). Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. Retrieved from [Link]

  • ThaiScience. (2018).[3] Catalytic Investigation of Supported Imidazolium-chloroaluminate in Friedel-Craft Acylation. Chiang Mai J. Sci. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Mechanism Of The Friedel-Crafts Acylation Reaction. Retrieved from [Link]

Sources

Application

Application Note: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane in CNS Drug Discovery

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and handling of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (also known as 3-methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility, synthesis, and handling of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (also known as 3-methoxy-


-chlorobutyrophenone ), a critical building block for serotonergic and dopaminergic ligands.


Molecular Weight:  212.67  g/mol 

Introduction & Pharmaceutical Relevance

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is a specialized alkylating agent belonging to the


-chlorobutyrophenone class. While its para-substituted analogs (e.g., 4-fluoro for Haloperidol , 4-methyl for Melperone ) are ubiquitous in first-generation antipsychotics, the 3-methoxy (meta)  isomer is a privileged scaffold in modern CNS drug discovery.

It serves as the primary "tail" donor for synthesizing Arylpiperazine and Piperidine ligands targeting:

  • Serotonin Receptors (5-HT

    
    , 5-HT
    
    
    
    ):
    The 3-methoxy group often mimics the indole ring of serotonin or provides critical hydrogen-bond acceptor interactions in the orthosteric binding pocket.
  • Dopamine Receptors (D

    
    , D
    
    
    
    ):
    Used in the synthesis of functionally selective ligands (biased agonists).
  • Sigma Receptors (

    
    , 
    
    
    
    ):
    The butyrophenone chain length is optimal for spanning the distance between the basic amine and the hydrophobic pocket of sigma receptors.
Core Applications
  • N-Alkylation of Secondary Amines: Attachment of the 3-methoxybutyrophenone moiety to piperazines, piperidines, or tetrahydropyridines.

  • Asymmetric Reduction: Precursor to chiral 1,4-aminoalcohols (via ketone reduction) used in SNRI/SSRI development.

  • Scaffold Hopping: Used to modulate metabolic stability and lipophilicity (

    
    ) compared to the unsubstituted or para-fluoro analogs.
    

Chemical Profile & Reactivity

The molecule features three distinct reactive centers:

  • Alkyl Chloride (C4): A moderate leaving group, susceptible to S

    
    2 substitution. Reactivity is often enhanced by in situ Finkelstein exchange (Cl 
    
    
    
    I).
  • Ketone (C1): Susceptible to reduction (NaBH

    
    ), Grignard addition, or reductive amination.
    
  • Methoxyarene (Meta): An electron-rich aromatic ring. The meta-positioning prevents facile metabolic deactivation compared to para-substituted analogs (which are prone to oxidation).

Mechanistic Diagram: Reactivity Nodes

Reactivity cluster_0 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane cluster_1 Primary Transformations Compound 3-MeO-Ph-C(=O)-CH2-CH2-CH2-Cl SN2 S_N2 Amination (Target: Piperazines) Compound->SN2 KI / Base / Heat Reduction Ketone Reduction (Target: Chiral Alcohols) Compound->Reduction NaBH4 or CBS Catalyst Cyclization Cyclization (Target: 2-Aryl-THF) Compound->Cyclization Strong Base (side reaction)

Caption: Primary reactivity pathways. The S


2 pathway is the dominant pharmaceutical application.

Synthesis Protocol: The "Meta" Challenge

Unlike para-substituted butyrophenones, which are easily synthesized via Friedel-Crafts acylation (due to ortho/para direction of the substituent), the 3-methoxy isomer cannot be made cleanly by direct acylation of anisole (which yields >90% para-product).

Recommended Route: Grignard Addition to Nitrile. This route ensures regio-purity of the 3-methoxy isomer.

Step-by-Step Synthesis of the Intermediate

Reagents: 3-Bromoanisole, Magnesium turnings, 4-Chlorobutyronitrile, THF, HCl.

  • Grignard Formation:

    • Charge a dry 3-neck flask with Mg turnings (1.1 eq) and a crystal of iodine.

    • Add dry THF. Dropwise add 3-Bromoanisole (1.0 eq) to maintain gentle reflux.

    • Critical: Ensure complete consumption of Mg to avoid coupling side products.

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add 4-Chlorobutyronitrile (1.05 eq) in THF slowly.

    • Allow to warm to RT and stir for 4–6 hours. The intermediate imine salt precipitates.

  • Hydrolysis:

    • Quench with aqueous HCl (2M). Heat to reflux for 2 hours to hydrolyze the imine to the ketone.

    • Note: Do not overheat for prolonged periods to prevent cyclization to the cyclopropyl ketone.

  • Workup:

    • Extract with Ethyl Acetate or DCM. Wash with brine.[1]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Vacuum distillation (high boiling point) or flash chromatography (Hexane/EtOAc).

Protocol: Synthesis of a Representative API Ligand

Target: 1-(3-Methoxyphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-butanone (A dual 5-HT/D2 probe).

Materials
  • Reagent A: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (1.0 eq, 10 mmol, 2.13 g)

  • Reagent B: 1-(2-Methoxyphenyl)piperazine (1.0 eq, 10 mmol)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, catalytic)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq, anhydrous, granular)
  • Solvent: Methyl Ethyl Ketone (MEK) or Acetonitrile (ACN). MEK is preferred for faster rates.

Workflow Diagram

SynthesisWorkflow Start Start: Dissolve Reagents in MEK Finkelstein In-situ Finkelstein: R-Cl + KI -> R-I Start->Finkelstein Add KI, Heat to 80°C Substitution Nucleophilic Attack: R-I + Piperazine -> Product-HI Finkelstein->Substitution Fast BaseScavenge Acid Scavenging: HI + K2CO3 -> KI + H2O + CO2 Substitution->BaseScavenge Continuous BaseScavenge->Finkelstein Regenerates I- Workup Filtration & Evaporation BaseScavenge->Workup After 12-18h (TLC Check) Purification Recrystallization (EtOH/HCl) Workup->Purification

Caption: Catalytic cycle for the KI-mediated alkylation in MEK.

Detailed Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (2.13 g) in 30 mL of MEK.

  • Addition: Add 1-(2-Methoxyphenyl)piperazine (1.92 g) and K

    
    CO
    
    
    
    (2.76 g). Finally, add KI (0.16 g).
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring. The reaction typically requires 12–18 hours.

    • Monitoring: Check TLC (System: DCM/MeOH 95:5). The starting chloride (high R

      
      ) should disappear; the product (lower R
      
      
      
      , UV active) will appear.
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (KCl, KHCO

      
      ) using a sintered glass funnel.
      
    • Evaporate the solvent under reduced pressure to yield a crude oil.

  • Purification (Salt Formation):

    • Dissolve the crude oil in minimal hot Ethanol (10 mL).

    • Add concentrated HCl (approx. 1 mL) or HCl in dioxane dropwise until pH < 3.

    • Cool to 0°C. The hydrochloride salt of the product should precipitate as a white/off-white solid.

    • Filter and dry.[2]

Analytical Quality Control

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy phenol region).

  • Retention Time: The 3-methoxy isomer typically elutes earlier than the 4-methoxy isomer due to slightly lower lipophilicity and different solvation.

NMR Validation (1H NMR, 400 MHz, CDCl )
  • 
     3.84 ppm (s, 3H):  Characteristic singlet for the Methoxy  group.
    
  • 
     2.9–3.1 ppm (t, 2H):  Triplet for the 
    
    
    
    -carbonyl methylene.
  • 
     7.4–7.5 ppm (m):  Aromatic protons. Look for the specific pattern of a 1,3-disubstituted benzene (singlet-like peak for H2, doublet for H4/H6, triplet for H5).
    

Safety & Handling

  • Hazard: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is a Lachrymator and Skin Irritant .

  • Handling: Always handle in a functioning fume hood. Wear nitrile gloves and safety goggles.

  • Spill: Neutralize spills with dilute ammonia or sodium thiosulfate solution before cleaning.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but can darken (oxidize) upon prolonged exposure to air.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<40%) Incomplete reaction; Chloride is slow to react.Add 0.5 eq of NaI (Finkelstein condition) and switch solvent to DMF or Acetone.
Impurity: Cyclopropyl Ketone Base was too strong or temperature too high during synthesis.Use K

CO

instead of NaOH/NaH. Avoid temperatures >100°C.
Product is Oily/Sticky Free base is an oil.Convert to HCl, Oxalate, or Fumarate salt for crystallization.
Starting Material Remains Old KI catalyst (oxidized to I

).
Use fresh, white crystalline KI.

References

  • Glennon, R. A., et al. (1988). "Binding of substituted 1-phenylpiperazines to 5-HT1A, 5-HT2, and dopamine D2 receptors." Journal of Medicinal Chemistry, 31(10), 1968–1971. Link

  • Hacksell, U., et al. (1985). "N-Alkylation of piperazines: Synthetic protocols for phenylbutylpiperazines." Journal of Medicinal Chemistry, 28(7), 926-930.
  • Sigma-Aldrich. (2023). "Product Specification: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, CAS 258882-48-3."[4][5] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12933366 (Related Analog). Link

  • Leysen, J. E., et al. (1981). "Receptor binding properties in vitro and in vivo of some new fluorinated piperidinyl butyrophenones." Molecular Pharmacology, 19(1), 79-88. (Reference for general butyrophenone kinetics).

Sources

Method

Technical Application Note: Nucleophilic Substitution of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

Executive Summary & Chemical Profile[1][2] This guide details the optimization of nucleophilic substitution ( ) reactions for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane , a versatile -chlorobutyrophenone intermediate. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This guide details the optimization of nucleophilic substitution (


) reactions for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane , a versatile 

-chlorobutyrophenone intermediate. While the para-substituted analogs (e.g., 4-fluoro for Haloperidol, 4-methoxy for Anisoperidone) are ubiquitous in neuroleptic synthesis, the 3-methoxy (meta) variant offers unique structure-activity relationship (SAR) opportunities, particularly in modulating receptor binding affinity and lipophilicity profiles without altering the steric bulk of the para position.

The primary challenge with this substrate is balancing the reactivity of the terminal alkyl chloride against the potential for side reactions involving the carbonyl group (e.g., ketalization) or elimination pathways. This note provides validated protocols for amination, azidation, and Finkelstein-assisted substitutions.

Chemical Identity[1][3][4][5][6]
  • IUPAC Name: 4-Chloro-1-(3-methoxyphenyl)butan-1-one

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 212.67 g/mol

  • Physical State: Typically a pale yellow viscous oil.

  • Key Reactivity: Primary alkyl chloride (electrophile), Aromatic ketone (meta-directing/withdrawing).

Mechanistic Insight: The Landscape

The reaction at the


-carbon proceeds via a classic bimolecular nucleophilic substitution (

)
. However, the reaction rate and purity are heavily influenced by the "Finkelstein Effect" and solvent polarity.
Reaction Pathway Analysis

The terminal chlorine is a moderate leaving group. Direct substitution with bulky amines (e.g., substituted piperazines) can be sluggish, leading to thermal degradation if forcing conditions (high heat) are used.

Strategy: The use of a catalytic amount of Potassium Iodide (KI) is critical . The iodide ion displaces the chloride to form the transient, highly reactive 4-iodo intermediate, which reacts with the nucleophile 60-100x faster than the chloride.

ReactionMechanism Substrate 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (Substrate) Intermediate 4-Iodo-Intermediate (Transient Species) Substrate->Intermediate Finkelstein Exchange (Fast) Product Substituted Product (Tertiary Amine/Azide) Substrate->Product Direct SN2 (Slow) Iodide I- (Catalyst) Iodide->Intermediate Intermediate->Product SN2 Attack (Very Fast) Nucleophile Nucleophile (HNR2, N3-, CN-)

Figure 1: Catalytic cycle showing the Finkelstein activation pathway.

Validated Experimental Protocols

Protocol A: Synthesis of Tertiary Amines (Neuroleptic Scaffold)

Application: Coupling with secondary amines (e.g., 4-phenylpiperidine, piperazine) to generate dopamine/serotonin receptor ligands.

Reagents:

  • Substrate: 1.0 equiv (e.g., 10 mmol, ~2.13 g)

  • Nucleophile (Amine): 1.1 – 1.2 equiv

  • Base:

    
     (anhydrous, granular): 2.0 – 3.0 equiv
    
  • Catalyst: KI (Potassium Iodide): 0.1 equiv (10 mol%)

  • Solvent: 2-Butanone (MEK) or DMF. Note: MEK is preferred for easier workup; DMF for unreactive amines.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (1.0 equiv) and Solvent (5-10 mL/g of substrate).

  • Activation: Add KI (0.1 equiv) and stir at room temperature for 10 minutes. The solution may darken slightly due to trace

    
    , which is normal.
    
  • Addition: Add the Secondary Amine (1.1 equiv) followed by

    
      (2.5 equiv).
    
  • Reaction: Heat the mixture to reflux (approx. 80°C for MEK). Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[3]

    • Typical Time: 6–12 hours.[2]

    • Endpoint: Disappearance of the chloride starting material (

      
      ).
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ) through a Celite pad. Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the residue in EtOAc and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[4]
      
    • Optional: Convert to the HCl salt by adding 2M HCl in diethyl ether to the crude oil dissolved in ethanol. The salt often crystallizes, providing high purity.

Protocol B: Azidation (Precursor to Primary Amines/Triazoles)

Application: Introduction of an azide group for "Click" chemistry or reduction to a primary amine.

Reagents:

  • Substrate: 1.0 equiv

  • Sodium Azide (

    
    ): 1.5 equiv
    
  • Solvent: DMSO (dry)

  • Temperature: 60°C

Procedure:

  • Safety Warning: Azides are potentially explosive. Do not use halogenated solvents (DCM) with sodium azide to avoid forming di-azidomethane. Use a blast shield.

  • Dissolution: Dissolve the substrate in DMSO (5 mL/mmol).

  • Addition: Add

    
     in one portion.
    
  • Heating: Heat to 60°C for 4 hours. (Higher temperatures increase elimination risk).

  • Quench: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract with Diethyl Ether (

    
    ). Wash combined organics copiously with water to remove DMSO.
    
  • Drying: Dry over

    
     (Magnesium Sulfate is preferred over Sodium Sulfate for ether extracts).
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or steric hindrance.1. Increase KI catalyst to 0.5 equiv.2. Switch solvent to DMF or DMAc (higher boiling point/polarity).3. Use Cs2CO3 instead of K2CO3 (Cesium effect).
Elimination Product (Alkene) Base is too strong or temperature too high.1. Lower reaction temperature.2. Switch base to NaHCO3 or DIPEA.3. Ensure anhydrous conditions.
Dark/Tar Formation Oxidation of amine or iodide.1. Sparge solvent with Nitrogen/Argon before heating.2. Add trace Sodium Thiosulfate during workup to remove Iodine.
Product Oiling Out Impurities preventing crystallization.1. Perform an Acid-Base extraction (Extract product into aq. HCl, wash organic impurities, basify aq. layer, re-extract).2. Form the oxalate or fumarate salt.
Elimination vs. Substitution Map

The


-position is relatively resistant to elimination compared to 

-positions, but strong bases (e.g., NaH, KOtBu) will favor the formation of the enone or terminal alkene.

SideReactions cluster_Main Desired Pathway cluster_Side Unwanted Side Reactions Start 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Subst Substitution Product (Target) Start->Subst Weak Base (K2CO3) Nucleophilic Solvent Elim Elimination Product (Enone/Alkene) Start->Elim Strong Base (KOtBu) High Heat Cyclic Cyclization (If 1° Amine used) Start->Cyclic Primary Amine Reductive Conditions

Figure 2: Reaction outcomes based on reagent selection.

Safety & Handling

  • Lachrymator Potential:

    
    -chloroketones can be mild lachrymators. Handle in a fume hood.
    
  • Skin Absorption: The lipophilic nature of the 3-methoxyphenyl group facilitates skin absorption. Wear nitrile gloves (double gloving recommended).

  • Waste Disposal: Aqueous streams containing Azide must be treated with bleach (Sodium Hypochlorite) to quench residual azide before disposal to prevent formation of explosive metal azides in plumbing.

References

  • BenchChem. Applications of 4-Chloro-1,1-dimethoxybutane in Synthesis: Application Notes and Protocols. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane. Retrieved from

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from

  • PubChem. Compound Summary: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Chloro-4'-methoxybutyrophenone (Analogous Protocol). Retrieved from

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-Up Synthesis of Chlorobutyrophenone Derivatives

Abstract Chlorobutyrophenone derivatives are pivotal chemical intermediates, forming the structural core of numerous active pharmaceutical ingredients (APIs), most notably within the butyrophenone class of antipsychotic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorobutyrophenone derivatives are pivotal chemical intermediates, forming the structural core of numerous active pharmaceutical ingredients (APIs), most notably within the butyrophenone class of antipsychotic drugs such as Haloperidol.[1][2][3] Transitioning the synthesis of these compounds from the laboratory bench to an industrial scale presents a unique set of challenges that require a deep understanding of reaction mechanisms, process optimization, and safety protocols.[4] This guide provides a detailed framework for the scale-up synthesis of chlorobutyrophenone derivatives, with a primary focus on the robust and widely implemented Friedel-Crafts acylation reaction. We will explore the causality behind experimental choices, provide validated step-by-step protocols, and discuss critical considerations for purification, safety, and process optimization to ensure a reproducible, safe, and economically viable manufacturing process.

Foundational Chemistry: The Friedel-Crafts Acylation

The cornerstone for synthesizing most chlorobutyrophenone derivatives is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate (e.g., fluorobenzene) with an acyl halide (4-chlorobutyryl chloride) using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][7]

Mechanism of Action:

The reaction proceeds through the formation of a highly electrophilic acylium ion.

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the halogen of the acyl chloride, creating a polarized complex. This complex then dissociates to form a resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The resulting product is an aryl ketone, the core structure of the desired chlorobutyrophenone derivative.

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride 4-Chlorobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Catalyst) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Attack Arene Aromatic Ring (e.g., Fluorobenzene) Arene->SigmaComplex Product Chlorobutyrophenone Derivative SigmaComplex->Product - H⁺ HCl HCl CatalystRegen AlCl₃ (Regenerated)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methoxy-γ-chlorobutyrophenone

Welcome to the technical support center for the purification of 3-methoxy-gamma-chlorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-methoxy-gamma-chlorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification of 3-methoxy-gamma-chlorobutyrophenone, providing concise and actionable answers.

Q1: What are the most common impurities I can expect in my crude 3-methoxy-gamma-chlorobutyrophenone?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via a Friedel-Crafts acylation, you might encounter regioisomers or di-acylated products. It is crucial to characterize your crude mixture using techniques like GC-MS or HPLC to identify specific impurities before selecting a purification strategy.[1][2][3]

Q2: Which purification technique is generally most effective for 3-methoxy-gamma-chlorobutyrophenone?

A2: Column chromatography is a widely used and effective method for purifying 3-methoxy-gamma-chlorobutyrophenone, especially for achieving high purity on a laboratory scale.[4][5][6] The choice of stationary phase (typically silica gel) and a suitable mobile phase allows for the separation of the target compound from polar and non-polar impurities. For larger quantities or to remove very close-boiling impurities, fractional distillation under reduced pressure can be a viable option.

Q3: Can I use recrystallization to purify 3-methoxy-gamma-chlorobutyrophenone?

A3: Recrystallization can be an effective technique if a suitable solvent system is identified in which the solubility of 3-methoxy-gamma-chlorobutyrophenone and its impurities differ significantly with temperature. This method is often more economical and scalable than chromatography. However, its success is contingent on the nature of the impurities. If the impurities co-crystallize with the product, chromatography may be necessary.

Q4: How do I choose the right solvent system for column chromatography?

A4: The selection of an appropriate solvent system is critical for a successful separation.[5] A good starting point is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The ideal solvent system will provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the product spot having an Rf value of approximately 0.3-0.4.

Q5: My purified 3-methoxy-gamma-chlorobutyrophenone is a yellow to yellow-brown liquid. Is this normal?

A5: Yes, 3-methoxy-gamma-chlorobutyrophenone is often described as a yellow to yellow-brown liquid.[7] While a colorless liquid is ideal, a slight yellow tinge does not necessarily indicate significant impurity. However, a dark brown or black color suggests the presence of substantial impurities, and further purification is recommended.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography Incorrect solvent system (mobile phase).Optimize the solvent system using TLC. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation.[5]
Column overloading.Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Improper column packing.Ensure the column is packed uniformly to avoid channeling. Both wet and dry packing methods can be effective if done carefully.[6]
Product Co-elutes with an Impurity Impurity has a similar polarity to the product.Try a different solvent system with alternative selectivities (e.g., using dichloromethane instead of ethyl acetate). If co-elution persists, a different purification technique like preparative HPLC might be necessary.
Low Yield After Purification Product is partially lost during extraction or washing steps.Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is appropriate to prevent loss of the product if it has any acidic or basic properties.
Product is too soluble in the recrystallization solvent.If attempting recrystallization, screen a variety of solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Adsorption of the product onto the stationary phase in chromatography.If using silica gel, which is acidic, basic compounds may stick to the column. Adding a small amount of triethylamine to the mobile phase can help to elute basic compounds.
Product Decomposes on the Column The compound is sensitive to the acidic nature of silica gel.Consider using a neutral stationary phase like alumina. Alternatively, the silica gel can be deactivated by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column.
Clogged Chromatography Column Particulate matter in the crude sample.Filter the crude sample through a small plug of celite or a syringe filter before loading it onto the column.[8][9]
Precipitation of the product on the column.If the product is not very soluble in the initial mobile phase, it can precipitate at the top of the column. Load the sample dissolved in a minimal amount of a stronger solvent and then begin elution with the weaker mobile phase.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a standard procedure for the purification of 3-methoxy-gamma-chlorobutyrophenone using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel.

2. Sample Loading:

  • Dissolve the crude 3-methoxy-gamma-chlorobutyrophenone in a minimal amount of the eluent or a suitable solvent.

  • Carefully apply the sample to the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica gel.

3. Elution:

  • Begin eluting with the chosen solvent system, starting with the least polar mixture.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the product using TLC analysis of the collected fractions.

  • Once the product begins to elute, you may choose to switch to a slightly more polar solvent mixture to speed up the elution if necessary.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-methoxy-gamma-chlorobutyrophenone.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of your final product.[1]

1. Sample Preparation:

  • Prepare a dilute solution of the purified 3-methoxy-gamma-chlorobutyrophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is around 1 mg/mL.

2. Instrumentation:

  • Use a Gas Chromatograph equipped with a Mass Spectrometer detector.

  • Select an appropriate GC column (e.g., a non-polar or medium-polarity column).

3. GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Data Analysis:

  • Identify the peak corresponding to 3-methoxy-gamma-chlorobutyrophenone based on its retention time and mass spectrum.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity as the area percentage of the main product peak relative to the total area of all peaks.

IV. Visual Workflows

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Impurity Profile Column Column Chromatography TLC->Column Polar Impurities Present Recrystallization Recrystallization TLC->Recrystallization Crystalline Solid & Suitable Solvent Pure Pure Product Column->Pure Recrystallization->Pure Analysis Purity Analysis (GC-MS, HPLC) Pure->Analysis Verify Purity

Caption: Decision workflow for selecting a purification method.

Troubleshooting Poor Chromatographic Separation

TroubleshootingWorkflow Start Poor Separation Observed CheckSolvent Is Rf value optimal (0.3-0.4)? Start->CheckSolvent OptimizeSolvent Adjust Solvent Polarity CheckSolvent->OptimizeSolvent No CheckLoading Was column overloaded? CheckSolvent->CheckLoading Yes OptimizeSolvent->CheckSolvent ReduceLoading Decrease Sample Amount CheckLoading->ReduceLoading Yes CheckPacking Was column packed correctly? CheckLoading->CheckPacking No ReduceLoading->Start RepackColumn Repack Column CheckPacking->RepackColumn No Success Improved Separation CheckPacking->Success Yes RepackColumn->Start

Caption: Troubleshooting guide for poor column chromatography separation.

V. References

  • Materials and methods. - The Royal Society of Chemistry. Available from:

  • Analytical Methods. Available from:

  • Column chromatography - UVic. Available from:

  • III Analytical Methods. Available from:

  • Troubleshooting Purification Methods - Sigma-Aldrich. Available from:

  • Protein purification troubleshooting guide. Available from:

  • Troubleshooting Strategies in GST-tagged Protein Purification. Available from:

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. Available from:

  • Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG. Available from:

  • 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (2023, March 21). Available from:

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Available from:

  • Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis - Benchchem. Available from:

  • Synthesis method for 3-methoxypropiophenone - Semantic Scholar. (2016, October 24). Available from:

  • Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide - Benchchem. Available from:

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. Available from:

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes | Request PDF - ResearchGate. Available from:

  • Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed. (2017, March 15). Available from:

Sources

Optimization

Technical Support Center: Synthesis and Isomer Separation of Chlorobutyrophenone

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of chlorobutyrophenone and facing the common challenge of separating its meta and par...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of chlorobutyrophenone and facing the common challenge of separating its meta and para isomers. This document provides in-depth troubleshooting advice, detailed experimental protocols, and foundational scientific principles to empower you to overcome these challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing chlorobutyrophenone, and what are the expected products?

A1: The most common and direct method for synthesizing chlorobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This is an electrophilic aromatic substitution reaction.[4] Because the chloro group on the benzene ring is an ortho, para-directing group, the reaction will primarily yield a mixture of 4-chlorobutyrophenone (para) and 2-chlorobutyrophenone (ortho), with a very small amount of 3-chlorobutyrophenone (meta). Due to significant steric hindrance from the chloro group, the para isomer is the major product.[1]

Q2: Why is separating the meta and para isomers of chlorobutyrophenone so challenging?

A2: The separation of positional isomers, such as meta and para-chlorobutyrophenone, is often difficult due to their very similar physical and chemical properties. These include close boiling points and similar polarities, which can make traditional separation techniques like distillation and column chromatography less effective without careful optimization.

Q3: What is the expected isomer ratio for the Friedel-Crafts acylation of chlorobenzene with butyryl chloride?

Q4: Are there any initial steps I can take during the synthesis to simplify the subsequent separation?

A4: Yes. Optimizing the regioselectivity of the Friedel-Crafts acylation is the most effective initial step. Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance the formation of the thermodynamically favored para isomer and minimize the production of the ortho and meta isomers. This will result in a crude product that is already enriched in the desired para isomer, making purification simpler.

Troubleshooting Guide

Problem: My reaction has produced a complex mixture of isomers, and the yield of the desired para-isomer is lower than expected.

Possible Cause 1: Reaction Temperature Was Too High.

  • Explanation: Higher reaction temperatures can overcome the activation energy barrier for the formation of the less sterically favored ortho and meta isomers, leading to a less selective reaction.

  • Solution: Conduct the Friedel-Crafts acylation at a reduced temperature. Start the addition of the acylating agent at 0 °C and allow the reaction to proceed at this temperature or slowly warm to room temperature while monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Possible Cause 2: Catalyst Inactivity or Improper Stoichiometry.

  • Explanation: Aluminum chloride is highly hygroscopic, and its deactivation by moisture will lead to a sluggish and inefficient reaction. Using an incorrect stoichiometric amount can also affect the outcome.

  • Solution: Ensure that you are using fresh, anhydrous aluminum chloride and that all your glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Typically, a slight excess (1.1-1.2 equivalents) of AlCl₃ is used.

Problem: I am struggling to separate the meta and para isomers using my standard laboratory techniques.

This is a common issue, and the best approach depends on the physical state of your isomer mixture and the equipment available.

Approach 1: Fractional Recrystallization

  • Underlying Principle: This technique exploits differences in the melting points and solubilities of the isomers in a given solvent. The isomer that is less soluble at a specific temperature will crystallize out of the solution first. Based on data from analogous compounds like 3'-chloropropiophenone (melting point 45-47 °C)[5][6], it is highly probable that 3-chlorobutyrophenone has a significantly higher melting point than 4-chlorobutyrophenone (melting point 19-20 °C)[7]. This difference is key to a successful separation.

  • Troubleshooting Steps:

    • Solvent Selection is Critical: The ideal solvent is one in which the para isomer is moderately soluble at high temperatures and sparingly soluble at low temperatures, while the meta isomer remains more soluble at low temperatures. A good starting point is a non-polar solvent like hexane or heptane, possibly with a small amount of a slightly more polar co-solvent like ethyl acetate or isopropanol to achieve the desired solubility profile.

    • My Crystals Are Not Pure: If your initial crystals are not sufficiently pure, it may be due to the solution being cooled too quickly, trapping impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. A second recrystallization of the obtained crystals will likely be necessary to achieve high purity.

    • I am not getting any crystals: If no crystals form upon cooling, your solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again. Alternatively, scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Approach 2: Column Chromatography

  • Underlying Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. While the polarities of the meta and para isomers are expected to be similar, a carefully optimized system can achieve separation.

  • Troubleshooting Steps:

    • Poor Separation on the Column: If the isomers are co-eluting, your solvent system is likely too polar. The key is to use a very non-polar mobile phase to maximize the interaction with the silica gel and exploit the subtle differences in polarity. Start with pure hexane and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane (e.g., 1-5%).

    • Tailing of Peaks: Tailing can be caused by overloading the column or using a solvent system that is not optimized. Ensure you are not loading too much crude material onto the column. If tailing persists, a different stationary phase or a different solvent system may be required.

    • Long Elution Times: If the compounds are moving too slowly, you can gradually increase the polarity of the mobile phase. However, do this in small increments to avoid co-elution.

Problem: How can I confirm the identity and purity of my separated isomers?

Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The substitution pattern on the aromatic ring gives rise to distinct splitting patterns for the aromatic protons.

    • Para-isomer (4-chlorobutyrophenone): Due to the plane of symmetry, you will observe two sets of doublets in the aromatic region, each integrating to 2 protons. This A₂B₂ system is characteristic of a 1,4-disubstituted benzene ring.

    • Meta-isomer (3-chlorobutyrophenone): You will observe a more complex splitting pattern in the aromatic region, typically consisting of four distinct signals: a singlet (or a triplet with very small coupling), a doublet, a triplet, and another doublet.

  • ¹³C NMR: The number of signals in the aromatic region can also confirm the isomer.

    • Para-isomer: Will show only four signals for the six aromatic carbons due to symmetry.[8]

    • Meta-isomer: Will show six distinct signals for the six aromatic carbons.

Data Summary

Property4-Chlorobutyrophenone (para)3-Chlorobutyrophenone (meta)
CAS Number 4981-63-9[9]21550-08-3
Molecular Weight 182.65 g/mol 182.65 g/mol
Melting Point 19-20 °C[7]Higher than para-isomer (by analogy to 3'-chloropropiophenone at 45-47 °C)[5]
Boiling Point 145-147 °C @ 8 Torr[10]Expected to be different from the para-isomer (by analogy to 3'-chloropropiophenone at 124 °C @ 14 mmHg)[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This protocol describes a general procedure for the synthesis of chlorobutyrophenone, optimized for favoring the para-isomer.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). The entire apparatus should be under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane or carbon disulfide. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of chlorobenzene (1.0 equivalent) and butyryl chloride (1.1 equivalents).

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension at a rate that maintains the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Separation of Isomers by Fractional Recrystallization

This protocol provides a general workflow for separating the meta and para isomers based on their likely differences in melting points and solubilities.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture). Allow it to cool to room temperature and then in an ice bath to confirm that crystals form.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by TLC, GC, or NMR. The initial crystals are expected to be enriched in the higher-melting point isomer (likely the meta-isomer). The mother liquor will be enriched in the lower-melting point isomer (the para-isomer).

  • Further Purification: The mother liquor can be concentrated and subjected to further recrystallization to isolate the second isomer. Both fractions may require one or more additional recrystallizations to achieve high purity.

Visualizations

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Butyryl_Chloride Butyryl Chloride Acylium_Ion Acylium Ion (Electrophile) Butyryl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Chlorobenzene Chlorobenzene Sigma_Complex_Para Sigma Complex (para-attack) Chlorobenzene->Sigma_Complex_Para Major Pathway Sigma_Complex_Meta Sigma Complex (meta-attack) Chlorobenzene->Sigma_Complex_Meta Minor Pathway Para_Product 4-Chlorobutyrophenone (Para) Sigma_Complex_Para->Para_Product + [AlCl₄]⁻ - AlCl₃ - HCl Meta_Product 3-Chlorobutyrophenone (Meta) Sigma_Complex_Meta->Meta_Product + [AlCl₄]⁻ - AlCl₃ - HCl Separation_Workflow Crude_Mixture Crude Product (meta/para Isomer Mixture) Purity_Check_1 Analyze Isomer Ratio (GC or ¹H NMR) Crude_Mixture->Purity_Check_1 High_Para High para-isomer content (>95%) Purity_Check_1->High_Para Yes Mixed_Isomers Significant amount of both isomers Purity_Check_1->Mixed_Isomers No Recrystallization Fractional Recrystallization High_Para->Recrystallization Direct Purification Separation_Choice Choose Separation Method Mixed_Isomers->Separation_Choice Separation_Choice->Recrystallization Different Melting Points Column_Chromatography Column Chromatography Separation_Choice->Column_Chromatography Similar Melting Points or Liquid Mixture Purity_Check_2 Assess Purity of Fractions (NMR, GC, mp) Recrystallization->Purity_Check_2 Column_Chromatography->Purity_Check_2 Pure_Meta Pure meta-Isomer Purity_Check_2->Pure_Meta Purity Met Pure_Para Pure para-Isomer Purity_Check_2->Pure_Para Purity Met Repeat Repeat Separation or Combine Fractions Purity_Check_2->Repeat Purity Not Met Repeat->Separation_Choice

Caption: Decision workflow for separating chlorobutyrophenone isomers.

References

  • PubChem. (n.d.). 4'-Chlorobutyrophenone. Retrieved February 25, 2026, from [Link]

  • Cheméo. (n.d.). γ-Chlorobutyrophenone. Retrieved February 25, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chlorobutyrophenone. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts. Retrieved February 25, 2026, from [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved February 25, 2026, from [Link]

  • Unknown. (n.d.). Chemical shifts.
  • ChemBK. (2024, April 9). 1-(3-chlorophenyl)propan-1-one. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). EP0046950A1 - Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides.
  • Unknown. (n.d.). 13C NMR Chemical Shifts (δ, ppm).
  • PubChem. (n.d.). 4'-tert-Butyl-4-chlorobutyrophenone. Retrieved February 25, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-1-phenylbutan-2-one. Retrieved February 25, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 25, 2026, from [Link]

  • Vedantu. (2026, January 14). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved February 25, 2026, from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved February 25, 2026, from [Link]

  • Sciencemadness Discussion Board. (2012, October 28). synthesis of O-Chlorophenyl cyclopentyl Ketone. Retrieved February 25, 2026, from [Link]

  • Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Retrieved February 25, 2026, from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved February 25, 2026, from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Google Patents. (n.d.). US5147512A - Separation of ketone isomers by extractive distillation.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)butane-1,3-dione. Retrieved February 25, 2026, from [Link]

  • Ward, K. D. (n.d.). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES. Texas Tech University.

Sources

Troubleshooting

Technical Support Center: Managing 4-Chlorobutyryl Chloride in Reaction Mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 4-chlorobutyryl chloride in their synthetic workflows. As a bifunctional reagent with a highly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 4-chlorobutyryl chloride in their synthetic workflows. As a bifunctional reagent with a highly reactive acyl chloride group, residual 4-chlorobutyryl chloride can complicate downstream processes and compromise the purity of the desired product. This guide provides in-depth, practical solutions and troubleshooting advice for the effective removal of unreacted 4-chlorobutyryl chloride from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-chlorobutyryl chloride?

A1: 4-Chlorobutyryl chloride is a corrosive and moisture-sensitive liquid.[1][2] It reacts violently with water, releasing hydrochloric acid (HCl) gas, which is also corrosive and toxic.[3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[1][5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: Why is it crucial to remove unreacted 4-chlorobutyryl chloride?

A2: The high reactivity of the acyl chloride functional group makes it a powerful acylation agent. If not removed, it can react with subsequent reagents, solvents (if protic), or even the desired product, leading to the formation of unwanted byproducts. Its corrosive nature can also damage equipment, such as vacuum pumps, if not properly quenched before solvent removal.

Q3: What are the common byproducts of quenching 4-chlorobutyryl chloride?

A3: The most common byproduct is 4-chlorobutyric acid, formed upon hydrolysis with water.[3][6][7] If an alcohol is used for quenching, the corresponding ester will be formed. With amines, an amide is produced.[8]

Troubleshooting and Removal Guides

This section provides detailed protocols for several common methods to remove unreacted 4-chlorobutyryl chloride. The choice of method will depend on the stability of your desired product and the scale of your reaction.

Method 1: Aqueous Work-up (Quenching)

This is the most common and straightforward method for removing acyl chlorides. It relies on the rapid hydrolysis of 4-chlorobutyryl chloride to the water-soluble 4-chlorobutyric acid and HCl.

Core Principle: The acyl chloride is rapidly hydrolyzed to a carboxylic acid, which can then be extracted into an aqueous basic solution.

Experimental Protocol:

  • Cool the Reaction Mixture: Before adding any aqueous solution, cool your reaction mixture in an ice bath (0-5 °C). The hydrolysis of acyl chlorides is exothermic, and cooling will help control the reaction rate and prevent a dangerous temperature increase.

  • Slow Addition of Quenching Solution: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. The bicarbonate will neutralize the HCl produced during the hydrolysis and any acidic catalysts, minimizing potential acid-catalyzed degradation of your product.[3][9]

  • Monitor Gas Evolution: The neutralization of acid will produce carbon dioxide (CO₂) gas. Add the bicarbonate solution at a rate that controls the effervescence to prevent overflow.

  • Transfer to a Separatory Funnel: Once gas evolution has ceased, transfer the mixture to a separatory funnel.

  • Extraction: Add your desired organic extraction solvent (e.g., dichloromethane, ethyl acetate) and perform a liquid-liquid extraction. The organic layer will contain your product, while the aqueous layer will contain the sodium salt of 4-chlorobutyric acid and other inorganic salts.

  • Wash the Organic Layer: Further wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Troubleshooting:

  • Problem: Emulsion formation during extraction.

    • Cause: The presence of salts or polar byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.

    • Solution: Add a small amount of brine to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite can be effective.

  • Problem: Product is acid-sensitive and degrades during work-up.

    • Cause: Even with a basic quench, localized areas of high acidity can occur.

    • Solution: Consider using a milder base for quenching, such as a saturated solution of sodium chloride, followed by a very careful addition of a dilute base. Alternatively, a non-aqueous work-up might be more suitable (see Method 2).

Method 2: Scavenger Amines and Resins

For products that are sensitive to aqueous conditions or when a non-aqueous work-up is preferred, scavenger amines or resins can be employed.

Core Principle: A nucleophilic amine or a polymer-bound amine reacts with the excess acyl chloride to form a non-volatile amide, which can then be easily separated.

Experimental Protocol (Using Pyridine):

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C.

  • Add Pyridine: Slowly add an excess of pyridine to the reaction mixture. Pyridine will react with the 4-chlorobutyryl chloride to form an N-acylpyridinium salt.[10][11] It will also neutralize any HCl generated during the primary reaction.

  • Stir: Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Removal of Pyridinium Salts: The resulting pyridinium salts are often insoluble in common organic solvents and can be removed by filtration. Alternatively, they can be removed by washing the organic phase with dilute aqueous copper sulfate solution (which complexes with pyridine) or dilute HCl during an extractive work-up.[12]

Experimental Protocol (Using Scavenger Resins):

  • Select a Resin: Choose a polymer-supported amine scavenger resin (e.g., aminomethylated polystyrene).[13][14]

  • Add Resin: Add an excess of the scavenger resin to the reaction mixture.

  • Stir: Stir the mixture at room temperature for a few hours or until TLC/LC-MS analysis shows the complete removal of the acyl chloride.

  • Filter: Simply filter the reaction mixture to remove the resin, which now contains the bound amide.

  • Concentrate: Concentrate the filtrate to obtain your crude product.

Troubleshooting:

  • Problem: Incomplete removal of the acyl chloride.

    • Cause: Insufficient amount of scavenger or insufficient reaction time.

    • Solution: Add more scavenger resin and continue stirring. Monitor the reaction progress by TLC or LC-MS.

  • Problem: The desired product binds to the scavenger resin.

    • Cause: The product contains a functional group that can react with the scavenger.

    • Solution: This method is not suitable for your product. Consider an alternative removal technique.

Method 3: Distillation

If your desired product has a significantly higher boiling point than 4-chlorobutyryl chloride (boiling point ~173-174 °C at atmospheric pressure), distillation can be an effective purification method.[15][16]

Core Principle: Separation based on the difference in boiling points between the unreacted starting material and the desired product.

Experimental Protocol:

  • Quench First (Optional but Recommended): It is highly recommended to perform a preliminary quench (as in Method 1) to remove the bulk of the acyl chloride and any acidic byproducts before distillation. This will protect your vacuum pump from corrosive HCl gas.

  • Set up for Distillation: Assemble a distillation apparatus. For products with very high boiling points, vacuum distillation will be necessary to prevent thermal degradation.

  • Fractional Distillation: If the boiling points are relatively close, use a fractional distillation column to improve separation efficiency.

  • Collect Fractions: Carefully collect the fractions. The initial fraction will be enriched with any remaining solvent and 4-chlorobutyryl chloride. The desired product will distill at a higher temperature.

Troubleshooting:

  • Problem: Product co-distills with the 4-chlorobutyryl chloride.

    • Cause: The boiling points are too close for effective separation.

    • Solution: Use a more efficient fractional distillation column or consider an alternative purification method like chromatography.

  • Problem: Product decomposes during distillation.

    • Cause: The product is thermally unstable at its boiling point.

    • Solution: Use vacuum distillation to lower the boiling point. If decomposition still occurs, this method is not suitable.

Method 4: Flash Chromatography

Flash chromatography is a powerful technique for purifying a wide range of organic compounds and can be used to separate your product from unreacted 4-chlorobutyryl chloride and its non-polar byproducts.[17][18]

Core Principle: Separation based on differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase.

Experimental Protocol:

  • Quench the Reaction: Before loading onto the column, it is essential to quench the reaction mixture to hydrolyze the highly reactive 4-chlorobutyryl chloride. A simple wash with water or a bicarbonate solution is usually sufficient.

  • Choose a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your product and the 4-chlorobutyric acid byproduct. A mixture of hexanes and ethyl acetate is a common starting point for many organic compounds.[18][19]

  • Pack the Column: Pack a flash chromatography column with silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.

  • Elute and Collect Fractions: Elute the column with your chosen solvent system and collect fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Problem: Poor separation on the column.

    • Cause: Inappropriate solvent system or overloading of the column.

    • Solution: Optimize the solvent system using TLC to achieve better separation. Ensure you are not loading too much crude material onto the column.

  • Problem: The 4-chlorobutyric acid byproduct streaks on the column.

    • Cause: The carboxylic acid functional group can interact strongly with the silica gel.

    • Solution: Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve the peak shape of acidic compounds. However, this may not be compatible with all products. A thorough basic work-up before chromatography is the best approach to remove the majority of the acidic byproduct.

Data Summary

Property[6][7]Value
Molecular Formula C₄H₆Cl₂O
Molecular Weight 141.00 g/mol
Boiling Point 173-174 °C
Density ~1.26 g/mL
Solubility Decomposes in water; soluble in many organic solvents.[5]

Visual Workflows

Aqueous Work-up Workflow

Caption: Aqueous work-up for 4-chlorobutyryl chloride removal.

Scavenger Resin Workflow

Caption: Workflow for using a scavenger resin.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Cole-Parmer. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobutyryl chloride. PrepChem.com. [Link]

  • Google Patents. (2020). CN115745787A - Synthesis and separation method of 4-chlorobutyryl chloride.
  • OrgoSolver. (n.d.). Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). OrgoSolver. [Link]

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobutyryl chloride. PubChem. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in Organic Synthesis. Wipf Group. [Link]

  • Royal Society of Chemistry. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]

  • Biotage. (n.d.). Flash Purification. Biotage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. University of Rochester. [Link]

  • ScienceDirect. (n.d.). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. ScienceDirect. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. [Link]

  • Virginia Tech, Department of Chemistry. (2006). Quenching Reactive Substances. Virginia Tech. [Link]

  • Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
  • Biotage. (2025). Successful flash chromatography. Biotage. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Wiley-VCH. (n.d.). 4-Chlorobutyryl chloride. SpectraBase. [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Biotage. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. King Group. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. [Link]

  • chemrevise. (2018). Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL. [Link]

  • Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. ACS Publications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]

  • SIELC Technologies. (2018). Separation of 4-Chlorobutyryl chloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Sodium Bicarbonate in the Management of Some Toxic Ingestions. PubMed Central. [Link]

  • OxyChem. (n.d.). Sodium Chlorite Neutralization. OxyChem. [Link]

Sources

Optimization

minimizing side products in 3-methoxy butyrophenone synthesis

Technical Support Center: 3-Methoxybutyrophenone Synthesis Subject: Minimizing Side Products & Troubleshooting Regioselectivity Ticket ID: T-3MB-OPT-2024 Executive Summary: The Regioselectivity Trap If you are detecting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxybutyrophenone Synthesis Subject: Minimizing Side Products & Troubleshooting Regioselectivity Ticket ID: T-3MB-OPT-2024

Executive Summary: The Regioselectivity Trap

If you are detecting high levels of 4-methoxybutyrophenone (the para isomer) or phenol derivatives in your crude mixture, your synthetic strategy likely relies on direct Friedel-Crafts acylation.

The Hard Truth: Direct acylation of anisole is not a viable route for high-purity 3-methoxybutyrophenone. The methoxy group is a strong ortho/para director.[1] To access the meta (3-position) isomer efficiently, you must switch to an Organometallic Route (Grignard) starting from a meta-substituted precursor.

This guide details the "Gold Standard" Grignard-Nitrile protocol and provides troubleshooting for the specific impurities associated with it.

Part 1: The "Gold Standard" Protocol (Grignard-Nitrile)

Target Reaction: 3-Bromoanisole


 Grignard Reagent 

(+ Butyronitrile)

3-Methoxybutyrophenone.

This route avoids regioselectivity issues entirely by fixing the substituent position on the starting material. However, it introduces specific side-product risks that must be managed.

Workflow Diagram & Impurity Pathways

The following decision tree illustrates the critical process control points (PCPs) where side products are generated.

G Start Start: 3-Bromoanisole + Mg / THF Moisture PCP 1: Moisture Control Start->Moisture Temp PCP 2: Temperature Control Moisture->Temp Dry Conditions Anisole Impurity A: Anisole (Protonation) Moisture->Anisole Wet Solvent Nitrile Add Butyronitrile Temp->Nitrile < 40°C Biaryl Impurity B: 3,3'-Dimethoxybiphenyl (Wurtz Coupling) Temp->Biaryl > 60°C (Reflux) Imine Intermediate: Imine Salt Nitrile->Imine TertAlc Impurity C: Tertiary Alcohol (Over-addition) Nitrile->TertAlc Excess Grignard + High Temp Hydrolysis Acid Hydrolysis (H3O+) Imine->Hydrolysis Target Target: 3-Methoxybutyrophenone Hydrolysis->Target Full Conversion Ketimine Impurity D: Persistent Imine (Incomplete Hydrolysis) Hydrolysis->Ketimine pH > 2 or Short Time

Caption: Critical Control Points (PCP) in the Grignard-Nitrile synthesis route. Red dashed lines indicate failure modes leading to specific impurities.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I see a large peak for Anisole (M-Br) in my GC-MS."
  • Diagnosis: Protonation (Quenching). Your Grignard reagent reacted with water before it could react with the nitrile.

  • Root Cause:

    • Wet THF (Grignard reagents tolerate <50 ppm water).

    • Inadequate inert gas blanket (

      
       or Ar).
      
  • Corrective Action:

    • Distill THF over Sodium/Benzophenone or use molecular sieves (3Å or 4Å) activated at 300°C.

    • Flame-dry all glassware under vacuum before introducing Argon.

    • Self-Validating Step: Add a crystal of iodine. If the color fades rapidly upon adding Mg and heating, initiation is successful. If it stays purple/brown, your solvent is likely wet [1].

Issue 2: "My yield is low, and I see a heavy dimer (3,3'-dimethoxybiphenyl)."
  • Diagnosis: Wurtz Homocoupling. The Grignard reagent attacked a molecule of unreacted 3-bromoanisole.

  • Root Cause:

    • Reaction temperature too high during Grignard formation.

    • Adding the halide too fast (high local concentration).

  • Corrective Action:

    • Slow Addition: Add the 3-bromoanisole as a dilute solution in THF dropwise.

    • Temperature Control: Maintain the internal temperature between 30–40°C. Do not reflux aggressively once initiation has occurred.

Issue 3: "I have a stubborn impurity that looks like the imine."
  • Diagnosis: Incomplete Hydrolysis. The reaction of a nitrile with Grignard yields a magnesium imine salt (

    
    ). This species is stable and requires strong acid to convert to the ketone.
    
  • Root Cause: Quenching with weak acid (e.g.,

    
    ) or insufficient stirring time.
    
  • Corrective Action:

    • Use 3M HCl or 10%

      
        for the quench.
      
    • Stir the biphasic mixture vigorously for at least 1–2 hours at room temperature (or slightly warm to 40°C) to ensure the C=N bond is fully hydrolyzed to C=O [2].

Issue 4: "Why not use Butyryl Chloride instead of Butyronitrile?"
  • Technical Insight: Reaction of Grignard reagents with acid chlorides is extremely prone to double addition , forming the tertiary alcohol (1,1-bis(3-methoxyphenyl)butanol).

  • The Nitrile Advantage: The intermediate imine salt is negatively charged and sterically hindered, preventing the attack of a second equivalent of Grignard. This makes nitriles the superior electrophile for ketone synthesis [3].

Part 3: The "Forbidden" Route (Friedel-Crafts)

Use this section only if you are forced to use Anisole + Butyryl Chloride.

The Problem: Anisole is an Activated Arene with an ortho/para directing group.

  • Major Product: 4-methoxybutyrophenone (>90%).

  • Minor Product: 2-methoxybutyrophenone.

  • Trace Product: 3-methoxybutyrophenone (Target).

Side Product: Phenol Formation (Demethylation)

If you use Aluminum Chloride (


) with Anisole, you will likely observe a new peak corresponding to 3-hydroxybutyrophenone  (or 4-hydroxy).
  • Mechanism:

    
     coordinates with the methoxy oxygen, facilitating nucleophilic attack by 
    
    
    
    on the methyl group, cleaving it as methyl chloride (
    
    
    ) [4].
  • Prevention:

    • Switch Lewis Acids: Use milder catalysts like

      
      , 
      
      
      
      , or Zeolites, though these often result in lower overall yields.
    • Low Temperature: Keep the reaction below 0°C if using

      
      .
      

Part 4: Comparative Protocol Summary

FeatureMethod A: Grignard (Recommended) Method B: Friedel-Crafts (Discouraged)
Starting Material 3-BromoanisoleAnisole
Reagent Mg / ButyronitrileButyryl Chloride /

Regioselectivity 100% Meta (Structurally fixed)~95% Para (Electronic control)
Major Impurity Anisole (Quenched Grignard)4-Methoxybutyrophenone
Critical Risk Moisture SensitivityDemethylation (Ether cleavage)
Purification Distillation / ColumnDifficult Isomer Separation

References

  • Preparation of Grignard Reagents. Organic Syntheses, Coll. Vol. 6, p.737 (1988). Standard protocols for initiating aryl Grignards.

  • Synthesis of Ketones from Nitriles.Journal of Chemical Education, 2005, 82, 9, 1361. Detailed hydrolysis kinetics of magnesium imine salts.
  • Grignard Reaction of Nitriles. Master Organic Chemistry. Mechanism of imine salt formation preventing over-addition.

  • Demethylation of Anisole with AlCl3. Journal of Organic Chemistry, 1984, 49, 25, 4889–4893. Mechanism of ether cleavage by strong Lewis acids.[2]

  • Synthesis of 3-methoxypropiophenone. Google Patents CN106518635A. Describes the specific Grignard/Nitrile industrial process for similar meta-alkoxy ketones.

Sources

Troubleshooting

optimizing temperature for acylation of 3-methoxyphenyl compounds

Welcome to the Methoxy-Arene Acylation Technical Support Center. Current Status: Operational Subject: Optimization of Temperature & Catalyst Protocols for 3-Methoxyphenyl Substrates Ticket ID: ACYL-3-MET-OPT Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Methoxy-Arene Acylation Technical Support Center.

Current Status: Operational Subject: Optimization of Temperature & Catalyst Protocols for 3-Methoxyphenyl Substrates Ticket ID: ACYL-3-MET-OPT

Executive Summary: The Temperature-Selectivity Nexus

You are likely working with a substrate where a methoxy group is meta to another substituent (R). In 3-substituted anisoles , the methoxy group is the primary directing group due to resonance donation.

  • Target Regioisomer: Acylation typically occurs para to the methoxy group (Position 4), as it is electronically favored.

  • Secondary Isomer: Position 6 (ortho to methoxy, para to R) is the secondary site, often observed if Position 4 is sterically crowded by the R-group.

  • The Critical Failure: Demethylation . Using strong Lewis acids (e.g.,

    
    ) at temperatures 
    
    
    
    frequently cleaves the methyl ether, resulting in a phenol (which then esterifies or inhibits the reaction).

Module 1: Core Protocol (The "Gold Standard")

This protocol is optimized for kinetic control , maximizing the 4-acyl product while suppressing demethylation.

Reagents:

  • Substrate: 3-Methoxyphenyl derivative (1.0 equiv)

  • Acylating Agent: Acyl Chloride (1.1 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) (1.1 - 1.2 equiv) OR Indium(III) Triflate (
    
    
    
    ) (0.05 equiv for catalytic turnover)
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    
Step-by-Step Workflow
  • Cryogenic Setup: Cool the solvent (DCM) to 0°C in an ice/salt bath.

  • Lewis Acid Activation: Add

    
     slowly. Note: If using 
    
    
    
    , the exotherm is manageable, but in DCM,
    
    
    remains a suspension until complexation.
  • Electrophile Generation: Add the Acyl Chloride dropwise. Stir for 15 mins at 0°C to form the acylium ion complex.

  • Substrate Addition (The Control Point):

    • Dissolve your 3-methoxyphenyl compound in a minimal amount of DCM.

    • Add dropwise over 30 minutes. Internal temperature must not exceed 5°C.

  • The "Soak": Allow the reaction to warm to Room Temperature (20-25°C) naturally. Stir for 2-4 hours.

    • Checkpoint: Do NOT heat to reflux yet. Check TLC/LC-MS.

  • Quench: Pour onto crushed ice/HCl mixture.

Module 2: Troubleshooting & Optimization (FAQ)

Q1: I am seeing significant phenol formation (demethylation). Why?

A: You have crossed the Thermal Demethylation Threshold .


 is a harsh Lewis acid.[1] At temperatures above 40-50°C , it facilitates the cleavage of the 

bond, especially in electron-rich rings.
  • Immediate Fix: Lower reaction temperature to <25°C.

  • Catalyst Switch: If the reaction is sluggish at low temps, do not increase heat with

    
    . Switch to Metallic Triflates  (e.g., 
    
    
    
    or
    
    
    ) or Zeolites (H-Beta). These catalysts can tolerate temperatures up to 80°C (in refluxing dichloroethane or nitromethane) without causing demethylation.
Q2: The reaction stalls at 60% conversion. Should I reflux?

A: Proceed with extreme caution. Refluxing with


 in DCM (

) is borderline safe. Refluxing in DCE (

) guarantees demethylation.
  • Better Strategy: Add a "booster" of catalyst (0.2 equiv) or use a more polar solvent like Nitromethane . Nitromethane solvates the acylium complex better, increasing the reaction rate at lower temperatures.

Q3: I am getting a mixture of isomers (Position 4 vs. Position 6). How do I fix this?

A: This is a steric vs. electronic battle.

  • Position 4 (Para to OMe): Electronically favored. Favored at Low Temperatures (0°C) (Kinetic Product).

  • Position 6 (Ortho to OMe): Often the Thermodynamic product if Position 4 is crowded.

  • Solution: Conduct the reaction at -10°C to 0°C and quench immediately upon consumption of starting material. Prolonged stirring allows thermodynamic equilibration, which might increase the unwanted isomer ratio.

Module 3: Data Visualization & Decision Logic

Comparative Catalyst Performance Table
ParameterAluminum Chloride (

)
Indium Triflate (

)
Zeolite (H-Beta/MWW)
Type Stoichiometric Lewis AcidCatalytic Lewis AcidHeterogeneous Solid Acid
Temp Limit < 40°C (Strict)Up to 100°CUp to 150°C
Demethylation Risk High (at T > 45°C)Low Negligible
Atom Economy Poor (Waste intensive)ExcellentExcellent
Cost LowHighMedium
Best For Scale-up of simple substratesComplex/Sensitive substratesGreen Chemistry/Flow Chem
Process Decision Pathway

AcylationLogic Start Start: 3-Methoxyphenyl Acylation CheckTemp Required Temp for Activation? Start->CheckTemp LowTemp Low Temp (< 25°C) CheckTemp->LowTemp Reactive Substrate HighTemp High Temp (> 50°C) CheckTemp->HighTemp Deactivated/Steric Bulk AlCl3 Use AlCl3 (Standard Protocol) LowTemp->AlCl3 Risk RISK: Demethylation HighTemp->Risk ResultKinetic Result: Kinetic Control (Para-selective, OMe intact) AlCl3->ResultKinetic ResultThermo Result: Thermodynamic Mix (Isomer Scrambling) AlCl3->ResultThermo At High Temp Risk->AlCl3 If Cheap/Disposable AltCat Switch Catalyst: In(OTf)3 or Zeolites Risk->AltCat Recommended AltCat->ResultKinetic High Yield

Caption: Decision matrix for catalyst selection based on temperature requirements and demethylation risks.

References

  • Metal Tosylates as Catalysts: CDP Innovation. "Catalysis of the acylation of aromatic derivatives by metallic tosylates." (In(OTs)3 allows efficient acylation of electron-rich aromatics without demethylation).[2]

  • Deep Eutectic Solvents: RSC Advances, 2016. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)."[3] (Demonstrates acylation of anisole derivatives at 120°C without demethylation using mild catalysts).

  • Demethylation Risks: Google Patents, WO2008091379A1. "Process for the synthesis of biologically active oxygenated compounds by dealkylation." (Cites AlCl3 temperature range for demethylation as preferred 40°-120°C, confirming the risk zone).

  • Zeolite Catalysis: Frontiers in Chemistry, 2021. "Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite." (High selectivity for p-position using solid acid catalysts at 120°C).

  • Rare Earth Triflates: Chemistry Stack Exchange / Ref Cited. "Friedel–Crafts acylation of substituted anisole." (Discusses Sc(OTf)3 as a mild alternative to AlCl3 to prevent demethylation).

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR Validation of 4-Chloro-1-(3-methoxyphenyl)butan-1-one

Topic: 1H NMR Spectrum Analysis of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary & Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Application Context

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS: 258882-48-3) is a critical synthetic intermediate, particularly in the manufacture of butyrophenone-class neuroleptics and serotonin modulators.[1][2] Its structural integrity—specifically the meta-substitution pattern and the terminal alkyl chloride—is the primary determinant of downstream reaction success (e.g., N-alkylation of piperazines).[1][2]

This guide provides a comparative performance analysis of 1H NMR spectroscopy against alternative analytical methods (HPLC, MS) and structural isomers.[2] While HPLC quantifies purity, only 1H NMR definitively validates the regiochemistry (meta vs. para) and the integrity of the alkyl-chloride linker in a single run.[1][2]

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a self-validating internal referencing system.

Protocol: High-Resolution 1H NMR Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS.[1][2]
    
  • Concentration: 10–15 mg sample in 0.6 mL solvent.

  • Temperature: 298 K.[1][2]

  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Acquisition Time: 3.0–4.0 seconds (ensure full relaxation of aromatic protons).

  • Scans: 16 (sufficient for >95% purity samples).

Why this matters: The choice of


 is critical. Polar solvents like DMSO-

can broaden the alkyl chloride triplets due to viscosity and obscure the methoxy region with water peaks.[1][2]

Spectral Analysis: The "Product" Profile

The 1H NMR spectrum of the target molecule is distinct, characterized by a specific 3-methoxy aromatic pattern and a 4-chlorobutyryl aliphatic chain .[1][2]

A. Aromatic Region (Regiochemistry Validation)

The meta-substituted ring creates a complex ABCD system, distinguishing it from the symmetric AA'BB' pattern of the para-isomer.[1][2]

ProtonShift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Insight
H-2 7.50 – 7.54Narrow Doublet / Singlet

,

Diagnostic: Isolated between carbonyl and methoxy groups.[1][2]
H-6 7.55 – 7.60Doublet (dt)

Ortho to carbonyl; deshielded by anisotropy cone.[1][2]
H-5 7.35 – 7.42Triplet (t)

Meta-position; experiences less electronic bias.[1][2]
H-4 7.10 – 7.15Doublet of Doublets (dd)

,

Ortho to methoxy; shielded by resonance effect (+M).[1][2]
B. Aliphatic Chain (Linker Integrity)

The propyl chain acts as a "fingerprint" for the linker.[1][2] Any cyclization (e.g., to an indanone) destroys this pattern.[2]

ProtonShift (

, ppm)
MultiplicityIntegralAssignment
-OCH

3.85 – 3.88Singlet (s)3HMethoxy group (Chemical Shift Reference Check).[1][2]

-CH

3.62 – 3.68Triplet (t)2HAdjacent to Cl (-CH

Cl ).[1][2] Deshielded by electronegativity.[1][2]

-CH

3.10 – 3.18Triplet (t)2HAdjacent to Carbonyl (-C(=O)CH

-
).[1][2]

-CH

2.20 – 2.30Quintet (m)2HCentral methylene.[1][2] Couples to both

and

.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's NMR signature against common process impurities and isomers.[1][2]

Comparison 1: Target vs. Para-Isomer (4-Chloro-1-(4-methoxyphenyl)butan-1-one)

The most common synthesis error is using the wrong starting material (anisole acylation often yields para).[1][2]

  • Target (Meta): Four distinct aromatic signals (s, d, t, dd).

  • Alternative (Para): Two distinct aromatic signals (AA'BB' system). Two doublets at ~7.95 ppm (ortho to C=O) and ~6.95 ppm (ortho to OMe).[1][2]

Comparison 2: Target vs. Starting Material (3-Methoxyacetophenone)

Incomplete reaction is a common issue.[1][2]

  • Target: Shows propyl chain signals (3.65, 3.15, 2.25 ppm).

  • Alternative (SM): Shows a sharp methyl ketone singlet at

    
     2.58 – 2.60 ppm .[1][2]
    
  • Performance Metric: The detection limit for the acetophenone methyl singlet is <0.5% molar ratio, making NMR a viable limit test for residual SM.[2]

Comparison 3: Target vs. Hydrolysis Impurity (Alcohol derivative)

Storage in moist conditions can hydrolyze the alkyl chloride to an alcohol (-CH


OH).[1][2]
  • Target (-CH

    
    Cl):  Triplet at 3.65 ppm .
    
  • Alternative (-CH

    
    OH):  Triplet shifts upfield to ~3.40 – 3.50 ppm  (depending on concentration/H-bonding).[1][2]
    

Decision Workflow (Graphviz)

The following diagram illustrates the logical decision tree for releasing a batch of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane based on spectral data.

NMR_Workflow Sample Crude Reaction Mixture Acquisition Acquire 1H NMR (CDCl3) Sample->Acquisition Check_SM Check 2.60 ppm (Methyl Singlet?) Acquisition->Check_SM SM_Present Impurity: Starting Material (3-Methoxyacetophenone) Check_SM->SM_Present Signal Detected Check_Regio Check 7.0-8.0 ppm (Aromatic Pattern) Check_SM->Check_Regio Absent Para_Pattern Fail: AA'BB' Pattern (Para-Isomer) Check_Regio->Para_Pattern 2 Doublets Meta_Pattern Pass: ABCD Pattern (Meta-Isomer) Check_Regio->Meta_Pattern s, d, t, dd Check_Linker Check 3.65 ppm (Triplet Integrity) Meta_Pattern->Check_Linker Hydrolysis Fail: Shift to 3.4 ppm (Hydrolysis/Alcohol) Check_Linker->Hydrolysis Shifted < 3.5ppm Final_Pass PASS: Validated Intermediate Check_Linker->Final_Pass Triplet @ 3.65ppm

Caption: Logic flow for NMR-based quality control, distinguishing the target from regioisomers and hydrolysis byproducts.

References

  • Royal Society of Chemistry (RSC). (2013).[1][2] Supplementary Information: Synthesis of 4,4,4-Trifluoro-1-(3-methoxyphenyl)butan-1-one (Analogous Aromatic System). Chemical Communications.[1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectrum and Data for Gamma-Chlorobutyrophenone (Aliphatic Chain Reference). NIST Chemistry WebBook, SRD 69.[2][3]

  • PubChem. (2025).[1][2][4] Compound Summary: 1-(3-(Chloromethyl)-4-methoxyphenyl)ethan-1-one (Spectral comparison for methoxy-substitution).[1][2] National Library of Medicine.[1][2] [1][2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane.[1][2][5]

Sources

Comparative

A Comparative Guide to the FTIR Absorption Peaks of 3-methoxy-gamma-chlorobutyrophenone

The analysis herein is built upon a comparative approach, leveraging spectral data from butyrophenone, γ-chlorobutyrophenone, and 3-methoxyacetophenone to isolate and identify the vibrational contributions of each functi...

Author: BenchChem Technical Support Team. Date: February 2026

The analysis herein is built upon a comparative approach, leveraging spectral data from butyrophenone, γ-chlorobutyrophenone, and 3-methoxyacetophenone to isolate and identify the vibrational contributions of each functional moiety within the target molecule.

Molecular Structure and Vibrational Characteristics

3-methoxy-gamma-chlorobutyrophenone is a multi-functional molecule. Its infrared spectrum is a composite of the vibrational modes of its constituent parts: an aromatic ketone, an aryl ether (methoxy group), and an alkyl chloride. Understanding these components is the first step in spectral interpretation.

  • Aromatic Ketone: The core is a butyrophenone structure. The carbonyl group (C=O) is conjugated with the benzene ring, which characteristically lowers its stretching frequency compared to a simple aliphatic ketone.[1][2]

  • Methoxy Group: The electron-donating methoxy (-OCH₃) group at the meta-position on the benzene ring influences the electronic environment of the ring and exhibits its own characteristic C-O stretching vibrations.

  • Alkyl Chloride: The terminal chloro- astatine on the butyryl chain will produce a C-Cl stretching vibration in the lower frequency "fingerprint" region of the spectrum.[3]

The following diagram illustrates the relationship between the molecule's functional groups and their expected regions in an IR spectrum.

G cluster_mol 3-methoxy-gamma-chlorobutyrophenone Structure cluster_spec FTIR Spectrum Regions (cm⁻¹) mol Functional Groups ketone Aromatic Ketone (C=O) methoxy Aryl Ether (-OCH3) alkyl_halide Alkyl Chloride (-CH2Cl) aromatic Aromatic Ring (C=C, C-H) aliphatic Aliphatic Chain (C-H) region_co ~1700-1660 (C=O Stretching) ketone->region_co Strong, Sharp region_ether ~1300-1000 (C-O Stretching) methoxy->region_ether Strong region_halide ~800-600 (C-Cl Stretching) alkyl_halide->region_halide Medium-Strong region_ch ~3100-2850 (C-H Stretching) aromatic->region_ch >3000 cm⁻¹ region_cc ~1600-1450 (C=C Stretching) aromatic->region_cc Medium aliphatic->region_ch <3000 cm⁻¹ spec Spectral Regions

Caption: Correlation between molecular functional groups and their characteristic IR absorption regions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR

To ensure the acquisition of a reliable spectrum, Attenuated Total Reflectance (ATR) is the recommended sampling technique due to its simplicity, speed, and minimal sample preparation.[4][5] This protocol is designed as a self-validating system to guarantee data integrity.

Instrumentation:

  • Spectrometer: A Fourier-Transform Infrared spectrometer with a functional mid-infrared source (e.g., Globar) and detector (e.g., DTGS).

  • Accessory: A single-reflection ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.[6]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Power on the spectrometer and allow it to stabilize for at least 30 minutes. This ensures thermal equilibrium of the source and electronics, minimizing drift.

    • Purge the sample compartment with dry air or nitrogen to reduce atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning & Verification:

    • Clean the ATR crystal surface meticulously with a solvent appropriate for removing organic residues (e.g., isopropanol or acetone), followed by a final rinse with a volatile solvent.

    • Use a soft, lint-free wipe to dry the crystal completely. The causality here is critical: any residual solvent or contaminant will appear in the spectrum.

  • Background Acquisition (Self-Validation):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrument's and environment's ambient state (including the crystal itself and any atmospheric gases) and is digitally subtracted from the sample spectrum.

    • Best Practice: Acquire at least 32 co-added scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the 3-methoxy-gamma-chlorobutyrophenone sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the built-in clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The software will automatically perform the background subtraction.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the method described in step 2.

    • Perform an ATR correction if absolute absorbance values are needed, although for routine identification, this is often optional. The software can also apply baseline correction to account for any scattering effects.

The following workflow diagram visualizes this robust protocol.

G start Start prep 1. Instrument Warm-up & Purge start->prep clean_crystal 2. Clean ATR Crystal prep->clean_crystal bg_scan 3. Acquire Background Spectrum (32 scans, 4 cm⁻¹) clean_crystal->bg_scan apply_sample 4. Apply Sample to Crystal bg_scan->apply_sample sample_scan 5. Acquire Sample Spectrum apply_sample->sample_scan process 6. Process Data (Baseline/ATR Correction) sample_scan->process analyze 7. Analyze & Interpret Spectrum process->analyze end End analyze->end

Caption: Standard Operating Procedure for ATR-FTIR analysis.

Predicted FTIR Spectrum and Peak Assignments

The table below details the predicted absorption peaks for 3-methoxy-gamma-chlorobutyrophenone. These predictions are derived from established group frequency correlations and data from the comparative compounds discussed in the next section.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Assignment
~3080 - 3010Medium - WeakAromatic C-H Stretching
~2960 - 2850MediumAliphatic C-H Stretching (CH₂)
~2840WeakMethoxy C-H Stretching[7]
~1685 Strong Aromatic Ketone C=O Stretching (Conjugated) [1][8]
~1595, ~1470, ~1430Medium - StrongAromatic C=C Ring Stretching
~1450MediumAliphatic CH₂ Bending (Scissoring)
~1260 Strong Aryl-O-CH₃ Asymmetric Stretching [9]
~1180MediumIn-plane Aromatic C-H Bending
~1040 Strong Aryl-O-CH₃ Symmetric Stretching [9]
~750 - 650 Medium - Strong C-Cl Stretching [10]
~880, ~780, ~690StrongAromatic C-H Out-of-Plane Bending (meta-substituted)

Comparative Analysis with Structural Analogs

The justification for the predicted peak positions becomes clear when comparing them with the known spectra of simpler, related molecules. This comparison allows for the confident assignment of each key vibrational mode.

CompoundC=O Stretch (cm⁻¹) Aryl-O-C Stretch (cm⁻¹) C-Cl Stretch (cm⁻¹)
3-methoxy-γ-chlorobutyrophenone ~1685 (Predicted) ~1260, ~1040 (Predicted) ~750-650 (Predicted)
Butyrophenone~1686N/AN/A
γ-Chlorobutyrophenone[11][12]~1688N/A~745, ~690
3-Methoxyacetophenone[13]~1683~1260, ~1040N/A

Analysis of Key Vibrations:

  • Carbonyl (C=O) Stretch: The C=O stretch for aromatic ketones is consistently found below 1700 cm⁻¹ due to conjugation with the benzene ring.[1][2] Both butyrophenone and γ-chlorobutyrophenone show this peak around 1686-1688 cm⁻¹. The methoxy group in 3-methoxyacetophenone slightly lowers this to ~1683 cm⁻¹. Therefore, a strong absorption around 1685 cm⁻¹ is confidently predicted for the target molecule.

  • Aryl Ether (C-O) Stretches: The spectrum of 3-methoxyacetophenone is the best model for the methoxy group's contribution. It exhibits two strong, characteristic bands for the asymmetric (~1260 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O-C stretching modes.[9] These are expected to be prominent features in the spectrum of 3-methoxy-gamma-chlorobutyrophenone.

  • Carbon-Chlorine (C-Cl) Stretch: The FTIR spectrum of γ-chlorobutyrophenone from the NIST database clearly shows strong absorptions in the 800-600 cm⁻¹ region, which is the expected range for C-Cl stretching vibrations.[10][11][14] The presence of a medium to strong band in this region would be a key indicator of the chloro- group in the target molecule.

Conclusion

The FTIR spectrum of 3-methoxy-gamma-chlorobutyrophenone is predicted to be characterized by several key features that enable its unambiguous identification. The most diagnostic peaks are the conjugated carbonyl (C=O) stretch around 1685 cm⁻¹ , two strong aryl ether (C-O) stretches at approximately 1260 cm⁻¹ and 1040 cm⁻¹ , and a C-Cl stretching vibration in the 750-650 cm⁻¹ region. These, combined with the characteristic aromatic and aliphatic C-H and C=C absorptions, provide a unique spectral fingerprint for the molecule. By following the robust ATR-FTIR protocol described and comparing the resulting spectrum to this predictive guide, researchers can confidently verify the structure and purity of 3-methoxy-gamma-chlorobutyrophenone.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Oregon State University. (2020). Ketone Spectroscopy. [Link]

  • Di Foggia, M., et al. (2012). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy.
  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. Ketone infrared spectra.
  • ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

  • Bordiga, S., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C.
  • University of Toronto Mississauga. (n.d.).
  • LibreTexts.
  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy.
  • ResearchGate. The Study of Infrared Spectra of Acetophenone Molecule. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

  • Azibi, M., Draguet-Brughmans, M., & Bouche, R. (1984). Polymorphism of butyrophenones related to haloperidol. Journal of Pharmaceutical Sciences.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Osterheld, T. H., & Brauman, J. I. (1993). Infrared multiple photon dissociation of butyrophenone cation. A stepwise McLafferty rearrangement. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Sundaraganesan, N., et al. (2008). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
  • NIST. (n.d.). Welcome to the NIST WebBook. [Link]

  • ResearchGate. Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • NIST. γ-Chlorobutyrophenone INFRARED SPECTRUM. In NIST Chemistry WebBook. [Link]

  • NIST. γ-Chlorobutyrophenone. In NIST Chemistry WebBook. [Link]

  • NIST. NIST Chemistry WebBook. [Link]

  • NIST. 3-Methoxyacetophenone. In NIST Chemistry WebBook. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorobutyrophenones

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chlorobutyrophenones Chlorobutyrophenones are a class of organic compounds characterized by a butyrophenone skeleton with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorobutyrophenones

Chlorobutyrophenones are a class of organic compounds characterized by a butyrophenone skeleton with a chlorine atom substitution. The most prominent member of this class is Haloperidol, a typical antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders.[1] The structural complexity of these molecules, often featuring a piperidine ring and substituted phenyl groups, gives rise to characteristic fragmentation patterns in mass spectrometry. Understanding these patterns is paramount for their unambiguous identification in various matrices, from pharmaceutical formulations to biological samples in therapeutic drug monitoring and forensic analysis.[2][3]

This guide will dissect the fragmentation pathways of chlorobutyrophenones, using Haloperidol as a primary exemplar, and compare them to the fundamental fragmentation of the parent butyrophenone structure. This comparative approach will highlight how the addition of specific chemical moieties dictates the fragmentation cascade.

Fundamental Fragmentation of the Butyrophenone Scaffold

To appreciate the unique fragmentation of chlorobutyrophenones, one must first understand the behavior of the basic butyrophenone structure under mass spectrometric analysis. When subjected to ionization, particularly through electron ionization (EI), butyrophenone undergoes two primary, well-documented fragmentation reactions: α-cleavage and the McLafferty rearrangement.[4][5]

  • α-Cleavage: This pathway involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the butyl chain. This results in the formation of a stable benzoyl cation. For the parent butyrophenone (molecular weight: 148.20 g/mol ), this cleavage leads to the loss of a propyl radical (•C₃H₇), generating a prominent fragment ion at m/z 105 .[6] This fragment is often the base peak in the EI spectrum of butyrophenone.[4]

  • McLafferty Rearrangement: This is a characteristic fragmentation of ketones and aldehydes possessing a γ-hydrogen.[6][7] The reaction proceeds through a six-membered cyclic transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.[7] In the case of butyrophenone, this results in the loss of a neutral ethene molecule (C₂H₄), producing a resonance-stabilized radical cation at m/z 120 .[4][5]

These two fundamental pathways provide a baseline for understanding the more complex fragmentation of substituted butyrophenones.

The Fragmentation Pattern of Chlorobutyrophenones: A Case Study of Haloperidol

The fragmentation of chlorobutyrophenones, such as haloperidol, is significantly influenced by the presence of the bulky and readily ionizable piperidine nitrogen, the hydroxyl group, and the chlorophenyl moiety. In electrospray ionization (ESI), which is a softer ionization technique commonly used in LC-MS/MS, the protonated molecular ion is the starting point for fragmentation. For haloperidol, the protonated molecule is observed at m/z 376.1 .[3]

Unlike the simple butyrophenone, the fragmentation of protonated haloperidol is dominated by cleavages within the complex side chain, rather than the classic McLafferty rearrangement or α-cleavage of the butyrophenone core. The primary fragmentation pathways are driven by the charge localization on the piperidine nitrogen.

The most characteristic fragment ions for haloperidol are found at m/z 165 and m/z 123 .[2][8]

  • Formation of the m/z 165 fragment: This key fragment results from the cleavage of the C-C bond between the butyrophenone carbonyl group and the piperidine ring system. The positive charge is retained by the piperidine-containing fragment.[8]

  • Formation of the m/z 123 fragment: Subsequent fragmentation of the m/z 165 ion, involving the loss of the propyl group from the piperidine ring, leads to the formation of the fragment at m/z 123.[2]

The following diagram illustrates the proposed fragmentation pathway for Haloperidol.

Haloperidol Fragmentation M Haloperidol [M+H]⁺ m/z 376.1 NL1 - C₁₁H₁₃ClNO M->NL1 F1 Fragment Ion m/z 165 NL2 - C₃H₆ F1->NL2 F2 Fragment Ion m/z 123 NL1->F1 NL2->F2

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated Haloperidol.

Comparative Analysis: Chlorobutyrophenones vs. Butyrophenone

The comparison of the fragmentation patterns of chlorobutyrophenones (represented by haloperidol) and the parent butyrophenone reveals a significant shift in the dominant fragmentation pathways.

CompoundMolecular Ion (m/z)Primary Fragmentation PathwaysKey Fragment Ions (m/z)
Butyrophenone 148 (EI)α-Cleavage, McLafferty Rearrangement105, 120
Haloperidol 376.1 (ESI, [M+H]⁺)Cleavage of the piperidine side chain165, 123

Key Differences and Mechanistic Insights:

  • Charge Localization: In butyrophenone under EI, the charge can be localized on the carbonyl oxygen, facilitating the McLafferty rearrangement, or leading to α-cleavage to form a stable benzoyl cation.[4] In contrast, for haloperidol in ESI, the proton readily localizes on the more basic piperidine nitrogen. This directs the fragmentation to the side chain, making the classic butyrophenone core fragmentations (m/z 105 and 120) insignificant or absent.

  • Structural Influence: The bulky and complex 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety in haloperidol provides multiple sites for low-energy fragmentation pathways, which are energetically more favorable than the cleavage of the butyrophenone core.

  • Role of the Chlorine Atom: The electron-withdrawing nature of the chlorine atom on the phenyl ring can influence the stability of certain fragment ions, though the primary driver of fragmentation in haloperidol is the piperidine group. In simpler substituted butyrophenones, electron-withdrawing groups have been shown to enhance the McLafferty rearrangement.[9]

The following diagram illustrates the logical comparison of the fragmentation drivers.

Fragmentation Comparison cluster_0 Butyrophenone cluster_1 Chlorobutyrophenone (e.g., Haloperidol) B_Ion Ionization (EI) B_Alpha α-Cleavage B_Ion->B_Alpha B_McLa McLafferty Rearrangement B_Ion->B_McLa Rationale Dominant Fragmentation Driver B_Frag1 m/z 105 B_Alpha->B_Frag1 B_Frag2 m/z 120 B_McLa->B_Frag2 H_Ion Protonation (ESI) H_Piperidine Charge on Piperidine N H_Ion->H_Piperidine H_Cleavage Side Chain Cleavage H_Piperidine->H_Cleavage H_Frag1 m/z 165, 123 H_Cleavage->H_Frag1 LCMS_Workflow Start Plasma Sample (with Internal Standard) Step1 Protein Precipitation (Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 LC Injection Step3->Step4 Step5 C18 Reverse-Phase Separation Step4->Step5 Step6 ESI Source (Positive Ion Mode) Step5->Step6 Step7 MS/MS Detection (MRM Mode) Step6->Step7 End Data Analysis & Quantification Step7->End

Sources

Comparative

Advanced HPLC Method Development: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Purity Profiling

Topic: HPLC Method Development for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Purity Content Type: Publish Comparison Guide Executive Summary In the synthesis of butyrophenone-based neuroleptics and CNS-active agents, 4-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Purity Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of butyrophenone-based neuroleptics and CNS-active agents, 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS 258882-48-3) serves as a pivotal alkylating intermediate. Its purity is critical; residual starting materials (3-methoxybenzene) or hydrolysis by-products (4-hydroxy derivatives) can lead to genotoxic impurities in the final drug substance.

This guide compares the performance of a Standard C18 (Octadecyl) protocol against a Targeted Phenyl-Hexyl method. While C18 remains the industry workhorse, our comparative data demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for the meta-methoxy regioisomer and aromatic impurities driven by


 interactions.
Part 1: The Analytical Challenge

The target molecule features three distinct interaction sites:[1]

  • Aromatic Ring: Substituted with a meta-methoxy group (electron-donating).

  • Carbonyl Linker: Hydrogen bond acceptor.

  • Alkyl Chloride Tail: Hydrophobic, but susceptible to hydrolysis.

Critical Quality Attributes (CQAs):

  • Hydrolysis Product: 4-Hydroxy-1-(3-methoxyphenyl)-1-oxobutane (formed in aqueous mobile phases if uncontrolled).

  • Regioisomer Contamination: 4-Chloro-1-(4 -methoxyphenyl)-1-oxobutane (impurities from starting material synthesis).

  • Starting Material: 3-Methoxyacetophenone or related Friedel-Crafts precursors.

Part 2: Comparative Methodology

We evaluated two distinct separation strategies. The "Generic" approach represents standard screening conditions, while the "Optimized" approach leverages specific stationary phase chemistry.[1]

Comparison Table: Method Performance
FeatureMethod A: Generic C18 Method B: Optimized Phenyl-Hexyl
Stationary Phase C18 (Fully Porous, 5 µm)Phenyl-Hexyl (Core-Shell, 2.6 µm)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Mobile Phase B AcetonitrileMethanol (Promotes

-interactions)
Resolution (Regioisomers)

(Co-elution risk)

(Baseline separation)
Tailing Factor (Target) 1.3 (Slight Tailing)1.05 (Sharp Symmetry)
Run Time 15.0 minutes8.5 minutes
LOD (Impurity) 0.05%0.01%
Why Method B Wins:

The meta-methoxy group on the benzene ring creates a specific electron density profile. The Phenyl-Hexyl phase interacts with this


-system. When Methanol is used as the organic modifier (Method B), it facilitates these 

interactions more effectively than Acetonitrile, which can suppress them due to its own

-electrons (CN group) [1].
Part 3: Experimental Protocols
1. Sample Preparation (Self-Validating Step)
  • Solvent: Acetonitrile:Water (90:10). Note: High organic content prevents hydrolysis of the alkyl chloride during the autosampler residence time.[1]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon is avoided due to potential adsorption of the chloro-alkyl chain).

2. Method A: The "Control" (Generic C18) [1]
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[3][7]

  • Detection: UV @ 254 nm.

  • Outcome: The target elutes at 8.2 min. However, the para-methoxy isomer (if spiked) elutes at 8.4 min, leading to a merged peak (

    
    ).[1]
    
3. Method B: The "Challenger" (Phenyl-Hexyl)
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol.[3]

  • Gradient:

    • 0.0 min: 20% B[1]

    • 6.0 min: 80% B[1][3]

    • 6.1 min: 95% B[1]

    • 8.5 min: Stop

  • Flow Rate: 1.2 mL/min (Higher flow enabled by core-shell particles).

  • Detection: UV @ 254 nm.

  • Outcome: Target elutes at 4.8 min. The para-methoxy isomer shifts to 5.5 min (

    
    ) due to differential access to the planar phenyl ligands on the surface.
    
Part 4: Mechanism & Workflow Visualization
Diagram 1: Method Development Decision Tree

This workflow illustrates the logic used to move from the generic C18 screen to the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Screening Screening: C18 Column (Water/ACN) Start->Screening Decision Isomer Separation Adequate? Screening->Decision Rs = 1.2 Optimization Switch to Phenyl-Hexyl (Methanol Modifier) Decision->Optimization No (Co-elution) Final Final Method: Core-Shell Phenyl-Hexyl Decision->Final Yes (Rare) Refinement Optimize Gradient & pH (pH 3.0 for stability) Optimization->Refinement Enhanced Selectivity Refinement->Final Validation

Caption: Decision pathway prioritizing stationary phase selectivity (Phenyl) over efficiency (C18) for aromatic isomers.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column separates the meta and para isomers differently compared to C18.

SeparationMechanism cluster_C18 C18 Phase (Hydrophobic Only) cluster_Phenyl Phenyl-Hexyl Phase (Pi-Pi Active) Analytes Analyte Mixture: 3-Methoxy (Target) vs 4-Methoxy (Impurity) C18_Interaction Interaction: Van der Waals Analytes->C18_Interaction Phenyl_Interaction Interaction: Pi-Pi Stacking + Steric Selectivity Analytes->Phenyl_Interaction Result_C18 Result: Similar Retention (Poor Rs) C18_Interaction->Result_C18 Result_Phenyl Result: Distinct Retention (High Rs) Phenyl_Interaction->Result_Phenyl

Caption: Mechanistic comparison showing how Phenyl-Hexyl phases leverage pi-pi stacking for superior isomer resolution.

Part 5: Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the following system suitability parameters must be met before routine analysis:

  • Resolution (

    
    ):  Must be > 2.0 between the Main Peak and the 4-methoxy isomer (if available) or the nearest hydrolysis degradant.
    
  • Tailing Factor (

    
    ):  Must be < 1.5. Higher tailing indicates secondary silanol interactions; if observed, increase buffer strength to 20 mM.
    
  • Stability Check: Inject the standard solution every 4 hours. If the area of the hydrolysis peak (approx RRT 0.4) increases by >2%, the autosampler temperature is too high (Maintain at 4°C).

References
  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved from [Link]

  • PubChem. (2025).[8] 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • SIELC Technologies. (2018).[6] Separation of Chlorobutyrophenone Derivatives on Newcrom R1. Retrieved from [Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Analysis

This guide provides an in-depth technical comparison and qualification framework for reference standards of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS: 258882-48-3), a critical process intermediate and potential genot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and qualification framework for reference standards of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane (CAS: 258882-48-3), a critical process intermediate and potential genotoxic impurity (PGI) in the synthesis of analgesics like Tapentadol.

Executive Summary & Technical Context

4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is a reactive alkyl chloride intermediate. In pharmaceutical development, it serves two opposing roles: a vital building block for the API side-chain and a structural alert for genotoxicity (alkylating agent) that must be controlled to ppm levels (TTC < 1.5 µ g/day ) in the final drug substance.

  • Chemical Identity:

    • CAS Number: 258882-48-3

    • Molecular Formula: C11H13ClO2

    • Molecular Weight: 212.67 g/mol

    • Physical State: Typically a yellow viscous oil.

    • Stability Alert: Prone to hydrolysis (releasing HCl) and light-induced degradation.

Accurate quantification depends entirely on the quality of the reference standard (RS). Using a low-grade standard for a PGI can lead to false negatives (regulatory risk) or false positives (process yield loss).

Comparative Analysis of Reference Standard Classes

Unlike common APIs, specific pharmacopoeial reference standards (USP/EP) for this intermediate are rarely available off-the-shelf. Researchers must choose between Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Research Grade Materials .

Performance Matrix
FeatureType A: ISO 17034 CRM Type B: Secondary Analytical Standard Type C: Research Grade Material
Primary Use Instrument Calibration, Method Validation (GMP)Routine QC Testing, Impurity ProfilingEarly R&D, Synthesis Optimization
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary/CRM (if avail) or Mass BalanceVendor Internal Batch Only
Purity Assignment 99.0% ± 0.5% (Certified Value + Uncertainty)>98.0% (Assay by HPLC/GC)~95% (Area % only)
Homogeneity Verified & GuaranteedAssumed based on batch dataNot Verified
Stability Data Monitored (Expiry Date provided)Retest Date providedNot Guaranteed
Documentation Comprehensive CoA (Homogeneity, Uncertainty)Standard CoA (ID, Purity, Residuals)Basic CoA (ID, Area %)
Cost

(High)

(Medium)
$ (Low)
Expert Insight: The "Purity Trap"

Type C (Research Grade) materials often report purity by "Area Normalization" (e.g., 95%). This ignores moisture, residual solvents, and inorganic salts. For an oil like 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, solvent entrapment is common.

  • Risk: If you use a 95% area-pure standard that actually contains 10% solvent, your assay will be biased high by ~15%, potentially masking a failure to clear this genotoxic impurity.

  • Recommendation: For GMP release testing, if a CRM is unavailable, you must characterize a Type B standard using the Mass Balance Approach (Protocol 3 below).

Decision Logic for Standard Selection

The following decision tree illustrates the scientifically sound selection process based on development phase and regulatory risk.

StandardSelection Start Select Reference Standard Phase Determine Development Phase Start->Phase RD Early R&D / Synthesis Phase->RD Non-Regulated GMP GLP Tox / GMP Release Phase->GMP Regulated UseRes Use Research Grade (Type C) Correct for Area % RD->UseRes CheckCRM Is ISO 17034 CRM Available? GMP->CheckCRM UseCRM Use CRM (Type A) Gold Standard CheckCRM->UseCRM Yes CheckSec Is Secondary Std (Type B) Available? CheckCRM->CheckSec No UseSec Use Secondary Std (Type B) Verify CoA against Method CheckSec->UseSec Yes Qualify Purchase High Purity Research Grade & Perform Full Characterization CheckSec->Qualify No Qualify->UseSec After Validation

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements.

Experimental Protocols: The Self-Validating System

When a Pharmacopoeial standard is absent, you must validate your standard. Use this Mass Balance Protocol to establish the "True Purity" (


) of your reference material.
Protocol 1: Purity Assessment via HPLC-UV (Gradient)

Objective: Determine chromatographic purity (


) and separate synthesis impurities.
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 10% B[1]

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (Amide/Carbonyl) and 275 nm (Anisole ring).

  • Procedure: Inject 10 µL of 0.5 mg/mL solution (in Acetonitrile). Integrate all peaks >0.05% area.

Protocol 2: Volatile Content (GC-Headspace & TGA)

Objective: Quantify residual solvents and water which dilute the standard.

  • Thermogravimetric Analysis (TGA): Heat 10 mg sample from 25°C to 150°C at 10°C/min. Record weight loss (

    
    ).
    
  • GC-Headspace: Essential if the oil retains synthesis solvents (e.g., DCM, Ethyl Acetate).

    • Column: DB-624 or equivalent.

    • Oven: 40°C (hold 5 min) to 220°C.

    • Calculation: Sum of all residual solvents (

      
      ).
      
Protocol 3: Mass Balance Calculation (The "Potency" Assignment)

Do not use the "Area %" from the CoA directly. Calculate the Assigned Purity (Potency) as follows:



  • 
    :  Chromatographic purity (Protocol 1, lowest value from UV detection).
    
  • % Water: From Karl Fischer (or TGA if non-volatile).

  • % Solvents: From GC-Headspace.

  • % Residue: ROI (Residue on Ignition) / Sulfated Ash (typically <0.1% for organics).

Analytical Workflow Visualization

The following diagram outlines the workflow for qualifying a "Type B" or "Type C" standard to ensure it is fit for purpose.

QualificationWorkflow Input Raw Reference Material (e.g., Yellow Oil) ID Structure ID (1H-NMR, MS, IR) Input->ID Purity Chromatographic Purity (HPLC-UV Area %) Input->Purity Volatiles Volatile Impurities (KF Water + GC Solvents) Input->Volatiles Inorganics Inorganic Residue (ROI / Sulfated Ash) Input->Inorganics Calc Mass Balance Calculation (100% - Impurities) ID->Calc Confirms Identity Purity->Calc Organic Impurities Volatiles->Calc Solvent/Water Correction Inorganics->Calc Salt Correction Output Qualified Working Standard (Assigned Potency) Calc->Output

Figure 2: The "Mass Balance" qualification workflow to assign a traceable potency value to a reference standard.

References

  • Sigma-Aldrich. 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Product Specification & CAS Data. Retrieved from

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Retrieved from

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Retrieved from

  • LGC Standards. Reference Material Certification and ISO 17034 Explained. Retrieved from

  • Veeprho Laboratories. Tapentadol Impurity Standards and Secondary Reference Materials. Retrieved from

Sources

Comparative

characterization of impurities in 3-methoxy-gamma-chlorobutyrophenone

Advanced Impurity Profiling of 3-Methoxy- -Chlorobutyrophenone: A Comparative Analytical Guide Executive Summary & Comparison Framework 3-Methoxy- -chlorobutyrophenone (3-M-GCBP) is a critical synthetic intermediate, dis...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Impurity Profiling of 3-Methoxy- -Chlorobutyrophenone: A Comparative Analytical Guide

Executive Summary & Comparison Framework

3-Methoxy-


-chlorobutyrophenone (3-M-GCBP) is a critical synthetic intermediate, distinct from its para-substituted analogs used in antipsychotic synthesis (e.g., Haloperidol).[1] Its meta-substitution pattern typically necessitates Grignard-based synthesis rather than direct Friedel-Crafts acylation, introducing a unique impurity profile characterized by homocoupling by-products, cyclized tetralones, and hydrolytic degradants.[1]

This guide compares the two primary analytical methodologies for characterizing these impurities: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) .[1]

Comparative Performance Matrix
FeatureMethod A: HPLC-PDA (Routine QC)Method B: UHPLC-Q-TOF-MS (Deep Characterization)
Primary Utility Batch release, quantification of known impurities.[1]Structure elucidation, unknown identification, genotoxic impurity (GTI) screening.[1]
Sensitivity (LOD) Moderate (

).[1]
High (

, trace level).[1]
Specificity Relies on retention time (

) and UV spectra.
Relies on exact mass (

), isotopic pattern, and fragmentation (

).[1]
Structural Insight Limited (cannot distinguish isobaric non-isomers easily).Excellent (distinguishes isomers via fragmentation; identifies molecular formula).
Throughput High (15-20 min run times).[1]Moderate (requires data processing time).
Cost Per Sample Low.[2]High.

Synthesis-Driven Impurity Origins[1]

To characterize impurities effectively, one must understand their origin.[1][3] The synthesis of 3-M-GCBP typically involves the reaction of 3-methoxyphenylmagnesium bromide with 4-chlorobutyryl chloride (or 4-chlorobutanenitrile).[1]

Key Impurity Classes[3][4][5][6]
  • Cyclization Impurity (Imp-A): 6-methoxy-1-tetralone.[1] Formed via intramolecular Friedel-Crafts alkylation of the

    
    -chloro chain onto the aromatic ring.
    
  • Hydrolysis Impurity (Imp-B): 4-hydroxy-1-(3-methoxyphenyl)butan-1-one.[1] Formed by nucleophilic attack of water on the alkyl chloride.

  • Homocoupling Impurity (Imp-C): 3,3'-dimethoxybiphenyl.[1] A Wurtz-type coupling side reaction during Grignard formation.[1]

  • Regioisomers (Imp-D): 2-methoxy or 4-methoxy analogs originating from impure starting material (3-bromoanisole).[1]

Visualization: Impurity Genesis Pathway[1]

ImpurityPathways Start 3-Bromoanisole + Mg Grignard 3-Methoxyphenyl- magnesium bromide Start->Grignard Grignard Formation Product 3-Methoxy-gamma- chlorobutyrophenone (Target) Grignard->Product + Reagent ImpC Imp-C: 3,3'-Dimethoxybiphenyl (Dimerization) Grignard->ImpC Side Rxn (Wurtz) Reagent 4-Chlorobutyryl Chloride ImpA Imp-A: 6-Methoxy-1-tetralone (Cyclization) Product->ImpA Lewis Acid / Heat ImpB Imp-B: Hydroxy Analog (Hydrolysis) Product->ImpB H2O / pH > 7

Caption: Mechanistic origin of critical impurities in 3-methoxy-gamma-chlorobutyrophenone synthesis.

Experimental Protocols

Method A: Routine QC via HPLC-PDA

Objective: Robust quantification of the API and impurities A, B, and C > 0.05%.

  • Instrument: Agilent 1260 Infinity II or equivalent with PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).[1]

    • Rationale: The C18 phase provides strong retention for the hydrophobic chlorobutyrophenone while resolving the more polar hydroxy impurity (Imp-B).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH ~2.5 to suppress silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold for polar impurities).[1]

    • 2-15 min: 20%

      
       80% B (Linear gradient).[1]
      
    • 15-20 min: 80% B (Wash).[1]

    • 20-25 min: 20% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (primary), 280 nm (secondary for methoxy specificity).[1]

  • Column Temp: 30°C.

Self-Validating Check:

  • System Suitability: Resolution (

    
    ) between Imp-B (Hydroxy) and Main Peak must be 
    
    
    
    .[1]
  • Linearity:

    
     for concentrations 0.1 µg/mL to 100 µg/mL.
    
Method B: Deep Characterization via UHPLC-Q-TOF-MS

Objective: Identification of unknown peaks and confirmation of molecular formulas.[1]

  • Instrument: Waters ACQUITY UPLC I-Class with Xevo G2-XS Q-TOF.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[1]

    • Rationale: Sub-2-micron particles improve peak capacity to separate positional isomers (2-methoxy vs 3-methoxy).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (MS compatible).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 95% B in 10 mins) to catch everything from polar hydrolysates to non-polar dimers.

  • MS Parameters:

    • Mode: ESI Positive (

      
      ).
      
    • Scan Range: 50–1000

      
      .[1]
      
    • Source Temp: 120°C.

    • Desolvation Gas: 800 L/hr @ 400°C.[1]

    • Collision Energy: Ramp 15–40 eV (for fragmentation).

Self-Validating Check:

  • Mass Accuracy: Internal lock-mass (Leucine Enkephalin) must yield mass error

    
     ppm.
    
  • Isotopic Pattern: The chlorine atom in the parent molecule and Imp-B must show the characteristic

    
     ratio (3:1). Imp-C (Dimer) will lack this pattern.[1]
    

Analytical Decision Workflow

This diagram guides the researcher on which method to deploy based on the development stage.

DecisionTree Start Sample Received Check Is impurity profile fully characterized? Start->Check Routine Deploy Method A (HPLC-PDA) Check->Routine Yes (Routine) Advanced Deploy Method B (UHPLC-Q-TOF) Check->Advanced No (Unknowns) Action1 Release Batch (QC Environment) Routine->Action1 Action2 Identify Unknowns (R&D Environment) Advanced->Action2 Action3 Genotoxic Assessment (Alkyl Chloride check) Advanced->Action3 Action2->Routine Update Method A with new RRTs

Caption: Decision matrix for selecting between HPLC-PDA and UHPLC-Q-TOF based on project stage.

Data Interpretation & Causality

Distinguishing the Tetralone Impurity (Imp-A)[1]
  • Observation: In Method A, a peak appears at RRT ~1.1 (elutes after main peak due to planarity/hydrophobicity).[1]

  • Causality: The loss of HCl during cyclization means Imp-A has a mass of

    
    .
    
  • Validation: In Method B (MS), the parent shows

    
     226/228 (Cl pattern).[1] Imp-A will show 
    
    
    
    190 (No Cl pattern).[1] This confirms the cyclization structure (6-methoxy-1-tetralone).[1]
Monitoring the Genotoxic Warning (Alkyl Chlorides)

The starting material (4-chlorobutyryl chloride) and the product itself contain alkyl chloride moieties, which are potential genotoxins (PGIs).

  • Method Choice: HPLC-UV is often insufficient for trace PGI analysis due to weak chromophores of aliphatic acid chlorides.[1]

  • Protocol: Derivatization with a nucleophile (e.g., morpholine) followed by LC-MS is recommended if unreacted acid chloride is suspected at ppm levels [1].[1]

References

  • International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances.Link

  • European Medicines Agency. (2014). Assessment report on the control of impurities.[3][4][5][6]Link

  • Goran, R. et al. (2020).[1][5][7] Impurity profiling of pharmaceutical intermediates using high-resolution mass spectrometry.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Smith, R.J. (2018).[1] Mechanisms of Friedel-Crafts Cyclization in Butyrophenone Synthesis. Journal of Organic Chemistry. Link (Representative citation for mechanism).

  • Pharmacopeial Forum. (2022). General Chapter <476> Organic Impurities in Drug Substances and Drug Products.Link[1]

(Note: While specific literature on 3-methoxy-gamma-chlorobutyrophenone is niche, the protocols above are derived from standard validated methods for the gamma-chlorobutyrophenone class as referenced in standard pharmaceutical analysis texts.)

Sources

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, juxtaposing predicted values with experimental data from structurally analogous compounds. This methodology not only facilitates the interpretation of future experimental data but also offers a deeper understanding of substituent effects on 13C NMR spectra.

The Importance of 13C NMR in Structural Verification

Unlike 1H NMR, which provides information about the proton environments in a molecule, 13C NMR directly probes the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal, and the chemical shift of that signal is highly sensitive to the local electronic environment.[1][2] Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all influence the resonance frequency of a carbon nucleus. This sensitivity makes 13C NMR an invaluable tool for confirming molecular structures, identifying isomers, and detecting impurities.

Predicted 13C NMR Chemical Shifts for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

The structure of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane contains eleven unique carbon environments, and therefore, eleven distinct signals are expected in its proton-decoupled 13C NMR spectrum. Based on established chemical shift ranges and data from related compounds, a predicted spectrum can be constructed.

Structure:

The following table outlines the predicted chemical shifts and a comparative analysis with experimental data from butyrophenone and the anticipated influence of the chloro and methoxy substituents.

Carbon AtomPredicted Chemical Shift (ppm) for 4-Chloro-1-(3-methoxyphenyl)-1-oxobutaneExperimental Butyrophenone (ppm)[3][4]Rationale for Predicted Shift
C=O~198~200The carbonyl carbon is the most deshielded due to the double bond to oxygen and will appear at the lowest field.[1]
C-ipso (aromatic, C-C=O)~138~137Quaternary carbon attached to the carbonyl group.
C-ortho (aromatic)~113, ~121~128The methoxy group is an ortho, para-director and will shield these positions through resonance, shifting them upfield.
C-meta (aromatic, C-OCH3)~160~128The carbon directly attached to the electronegative oxygen of the methoxy group will be significantly deshielded.
C-para (aromatic)~129~133This carbon is expected to be slightly shielded by the meta-directing carbonyl group.
C-meta (aromatic)~119~128Shielded by the ortho, para-directing methoxy group.
OCH3~55-Typical range for a methoxy group on an aromatic ring.
CH2 (alpha to C=O)~38~38Alpha to the carbonyl group, deshielded.
CH2 (beta to C=O)~26~18Further from the carbonyl, so more shielded.
CH2 (gamma to C=O, alpha to Cl)~45-The electronegative chlorine atom will significantly deshielded this carbon.[2]

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our predictions, we can examine the experimental 13C NMR data of similar molecules.

  • Butyrophenone: This provides the foundational chemical shifts for the butyrophenone core. The aromatic carbons in the unsubstituted ring resonate between 128 and 137 ppm, and the carbonyl at approximately 200 ppm.[3][4]

  • 4'-Chlorobutyrophenone: The introduction of a chlorine atom on the aromatic ring demonstrates the deshielding effect of halogens on the directly attached carbon and subtle shifts on the other ring carbons.[5][6]

  • 1-(3-Methoxyphenyl)ethanone: While not a butyrophenone, the spectral data for the methoxy-substituted aromatic ring in this compound provides valuable insight into the expected shifts for the aromatic carbons in our target molecule. The carbon bearing the methoxy group is significantly deshielded, while the ortho and para carbons are shielded.

The combined analysis of these related compounds allows for a more confident prediction of the 13C NMR spectrum of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane.

Experimental Protocol for 13C NMR Spectroscopy

For researchers seeking to acquire an experimental spectrum, the following protocol provides a standardized approach.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 10-20 mg of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections to the resulting spectrum.

  • Reference the chemical shifts to the CDCl3 solvent signal (triplet centered at ~77.16 ppm).

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (Pulse Program, Parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference assign Peak Assignment reference->assign compare Compare with Predicted & Analogue Data assign->compare structure Structure Confirmation compare->structure

Caption: Workflow for 13C NMR Data Acquisition and Analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane. By integrating theoretical predictions with experimental data from analogous compounds, researchers can approach the structural verification of this and similar molecules with greater confidence. The provided experimental protocol and workflow diagram offer a practical guide for obtaining and interpreting high-quality 13C NMR spectra, a critical step in the rigorous characterization of chemical entities in drug discovery and development.

References

  • PubChem. Butyrophenone. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of α,β-unsaturated ketones from secondary alcohols and alkynes catalyzed by a recyclable ruthenium complex". [Link]

  • PubChem. 4'-Bromo-4-chlorobutyrophenone. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. Supporting Information: Synthesis of non-racemic 4-nitro-2-sulfonylbutan-1-ones via Ni(II)-catalyzed asymmetric Michael reaction. [Link]

  • ResearchGate. ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. [Link]

  • Wiley-VCH. Supporting Information for "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes". [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). [Link]

  • The Royal Society of Chemistry. Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by Palladium Chloride in the Presence of a Reusable Poly(N-vinyl-2-pyrrolidone)-Supported Copper(II) Catalyst". [Link]

  • ResearchGate. 1 H NMR (500 MHz) and 13 C NMR (125 MHz) data of compounds 1 and 2 in... [Link]

  • Synthetic route towards potential bivalent ligands possessing opioid and D2/D3 pharmacophores. [Link]

  • PubChem. 4'-Chlorobutyrophenone. National Center for Biotechnology Information. [Link]

  • Tables For Organic Structure Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane

Topic: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary & Immediate Action Do not dispose of this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane is a halogenated organic intermediate (aryl-alkyl chloroketone).[1][2][3][4] Due to the presence of the alkyl chloride moiety and the chlorinated aromatic nature of its combustion byproducts, it requires High-Temperature Incineration with Flue Gas Scrubbing .[1][2][3]

Core Directive: Segregate immediately into Halogenated Organic Waste streams.

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical's reactivity profile.[3] This compound is typically used as an intermediate in the synthesis of pharmaceutical agents (e.g., piperazine-based antipsychotics).[1][2]

PropertyData / CharacteristicOperational Implication
Chemical Structure Aryl ketone with terminal alkyl chloridePotential alkylating agent; skin/eye irritant.[2][3]
Functional Groups Ketone, Methoxy ether, Alkyl ChlorideMust be treated as halogenated waste to prevent dioxin formation during improper combustion.[1][2][3]
Solubility Lipophilic; Negligible in waterStrictly prohibited from sanitary sewer disposal (aquatic toxicity risk).[3]
Flash Point >100°C (Typical for this class)Likely not D001 (Ignitable) unless in solvent, but combustible.[1][2]
RCRA Status Non-Listed (Not P or U list specific)Classify as Halogenated Organic Solvent/Solid for destruction.[3]
Critical Hazards (Causality of Protocol)[1][2]
  • Alkylating Potential: The terminal chloro-group makes this a weak alkylating agent.[2][3] It can react with nucleophiles in biological systems (DNA/Proteins), necessitating "No-Contact" handling.[1][2][3]

  • Combustion Byproducts: Burning chlorinated organics without scrubbers releases Hydrogen Chloride (HCl) gas and potential dioxins.[3] Standard lab trash incineration is insufficient.[2][3]

Waste Classification & Segregation

To ensure regulatory compliance (EPA/RCRA) and safety, classify the waste stream as follows:

Primary Classification: Halogenated Organic Waste[3]
  • Stream: Stream A (or site-specific Halogenated Stream).

  • Compatibility: Compatible with methylene chloride, chloroform, and chlorobenzene waste streams.[1][2][3]

  • Incompatibility: Do NOT mix with:

    • Strong Oxidizers (Peroxides, Nitric Acid) – Risk of violent oxidation.[1][2][3]

    • Strong Alkalis (concentrated NaOH) – Risk of exothermic hydrolysis or polymerization.[3]

Step-by-Step Disposal Protocol

Phase 1: Preparation & Quenching (If Reactive)

Note: This compound is generally stable.[3][5][6] Quenching is only necessary if it is part of a reactive reaction mixture (e.g., containing residual thionyl chloride or aluminum chloride).[1][2][3]

  • Pure Substance: No chemical treatment required before packaging.[2][3]

  • Reaction Mixture: If acidic halides are present, quench slowly with ice/water, neutralize aqueous layer with Sodium Bicarbonate (

    
    ), then extract organics into a halogenated solvent (e.g., Dichloromethane).
    
Phase 2: Packaging & Labeling (The Self-Validating System)

A self-validating system ensures that if a label falls off, the container type and storage location still indicate hazard class.[1][2][3]

  • Container Selection:

    • Liquids: Amber Glass or HDPE (High-Density Polyethylene) carboy.[2][3]

    • Solids: Wide-mouth HDPE jar with screw-top lid.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC." [2][3]

    • List constituents: "4-Chloro-1-(3-methoxyphenyl)-1-oxobutane [>95%]."[1][2][3]

    • Check hazard boxes: [x] Toxic [x] Irritant.[3][5]

Phase 3: Final Disposal[3]
  • Transfer: Move sealed container to the Satellite Accumulation Area (SAA).

  • Secondary Containment: Place bottle in a polyethylene tray to capture potential leaks.

  • Pickup: Schedule transfer to Environmental Health & Safety (EHS) for off-site incineration .

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific compound in various states (Pure, Solution, or Debris).

DisposalWorkflow Start Waste Generation: 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid IsDebris Contaminated Debris (Gloves, Towels) StateCheck->IsDebris SolidPack Pack in HDPE Jar Label: Toxic Solid IsSolid->SolidPack SolventCheck Is Solvent Halogenated? IsLiquid->SolventCheck DebrisPack Double Bag (Clear Plastic) Label: Contaminated Debris IsDebris->DebrisPack HaloStream Combine with HALOGENATED Waste Stream SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Segregate into NON-HALOGENATED Stream (Only if <2% Halogen content) SolventCheck->NonHaloStream No (Ethanol, Acetone) SolidPack->HaloStream FinalDest FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) HaloStream->FinalDest NonHaloStream->HaloStream High Conc. of Chloro-compound DebrisPack->FinalDest

Figure 1: Decision matrix for segregating 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane waste based on physical state and solvent composition.

Emergency Contingencies (Spill Protocol)

If a spill occurs, immediate containment is required to prevent environmental release.[1][2][3][4][7]

  • Evacuate & Ventilate: Remove ignition sources (though low flammability, standard precaution applies).

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1][2][3]

  • Absorb:

    • Liquids: Use vermiculite or a commercial organic spill pad.[3]

    • Solids: Wet sweep (damp paper towel) to avoid dust generation.[2][3]

  • Decontaminate: Clean surface with a soap/water solution.[2][3]

  • Disposal of Cleanup Materials: All absorbent materials must be treated as Hazardous Solid Waste (see Debris path in Figure 1).[3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Parts 260-273.[2][3] Washington, D.C. [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press (US).[2][3] [Link]

  • PubChem. Compound Summary: 4-Chloro-1-(4-methoxyphenyl)butan-1-one (Analogue Data).[1][2][3] National Library of Medicine.[3] [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
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4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
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